molecular formula C7H7BrFNO B1290891 3-Bromo-5-fluoro-4-methoxyaniline CAS No. 875664-44-1

3-Bromo-5-fluoro-4-methoxyaniline

Cat. No.: B1290891
CAS No.: 875664-44-1
M. Wt: 220.04 g/mol
InChI Key: DPALOVXCAGMEBU-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPALOVXCAGMEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641034
Record name 3-Bromo-5-fluoro-4-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-44-1
Record name 3-Bromo-5-fluoro-4-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoro-4-methoxyaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5-fluoro-4-methoxyaniline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methoxyaniline

Introduction

This compound is a substituted aniline compound that serves as a crucial building block in organic synthesis. Its unique trifunctional substitution pattern, featuring bromo, fluoro, and methoxy groups on the aniline core, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] As a key pharmaceutical intermediate, its high purity and specific chemical structure are leveraged in the synthesis of advanced pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of its chemical properties, safety information, and synthetic considerations, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Quantitative Data Summary

A compilation of the key identifiers and physical properties for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 875664-44-1[1][2][3][4][5][6]
Molecular Formula C₇H₇BrFNO[1][3][6][7]
Molecular Weight 220.04 g/mol [1][6]
IUPAC Name This compound[3][6]
Appearance White to off-white or light yellow solid.[1][8][1][8]
Melting Point 70-73 °C[1][6][8]
Boiling Point 290.56 °C (Predicted)[1]
Purity Typically ≥98%[1][6]
InChI Key DPALOVXCAGMEBU-UHFFFAOYSA-N[3][6]
SMILES COC1=C(F)C=C(N)C=C1Br[3][6][7]
Spectroscopic Data

While specific spectra are proprietary to manufacturers, analytical documentation such as NMR, HPLC, and LC-MS is typically available upon request from suppliers.[2][9] Predicted mass spectrometry data indicates a monoisotopic mass of 218.9695 Da.[7] Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ at 136.1 Ų.[7]

Synthesis and Reactivity

This compound is a synthetic compound used as an intermediate. While specific, detailed experimental protocols for its synthesis are not publicly available, a general synthetic pathway can be inferred from methods used for structurally similar anilines. A plausible multi-step synthesis would involve the strategic introduction of the bromo, fluoro, and methoxy substituents onto an aromatic precursor, followed by the reduction of a nitro group to the final aniline.

Experimental Protocols: A Generalized Synthetic Workflow

A common strategy for synthesizing substituted anilines like this involves a sequence of bromination, etherification (methoxylation), and nitro-reduction reactions, starting from a suitable precursor like a fluoronitrobenzene derivative.

Step 1: Bromination The initial step often involves the electrophilic bromination of a substituted nitrobenzene. A brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid can be used.[10][11] The reaction temperature is carefully controlled to ensure regioselectivity.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation) Following bromination, the methoxy group is introduced. This is typically achieved via a nucleophilic aromatic substitution reaction where a fluoride or other suitable leaving group is displaced by a methoxide source, such as sodium methoxide in methanol.[10]

Step 3: Nitro Group Reduction The final key step is the reduction of the nitro group to the corresponding amine. This transformation can be accomplished using various reducing agents. A common method involves using sodium sulfide (Na₂S) in an aqueous solution at elevated temperatures.[10] Other methods include catalytic hydrogenation or using metals like iron or tin in acidic conditions.

After the final step, the product, this compound, is isolated from the reaction mixture by precipitation or extraction, followed by purification steps such as recrystallization or column chromatography to achieve the desired high purity.[10]

G Generalized Synthetic Workflow A Starting Material (e.g., p-Fluoronitrobenzene derivative) B Step 1: Bromination A->B C Bromo-Fluoro Nitro-Intermediate B->C D Step 2: Methoxylation (SNAr) C->D E 3-Bromo-5-fluoro-4- methoxynitrobenzene D->E F Step 3: Nitro Reduction E->F G Final Product: 3-Bromo-5-fluoro-4- methoxyaniline F->G H Purification G->H

A potential multi-step synthesis pathway.

Safety and Handling

Proper handling of this compound is critical due to its potential hazards. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[12]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazard Codes: Xi (Irritant).[8]

  • Hazard Statements: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[15]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[13][15] If dusts are generated, respiratory protection is required.[15]

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] The compound should be kept in a well-ventilated area under an inert atmosphere to maintain product quality.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

G Chemical Profile Relationships A This compound B Identifiers A->B C Physical Properties A->C D Safety Information A->D B1 CAS: 875664-44-1 B->B1 B2 Formula: C₇H₇BrFNO B->B2 B3 MW: 220.04 g/mol B->B3 C1 Appearance: White Solid C->C1 C2 Melting Point: 70-73 °C C->C2 D1 Hazard: Irritant D->D1 D2 Storage: Cool, Dry, Dark D->D2 D3 UN Number: 2811 D->D3

Key identifiers and properties of the compound.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the methodologies and analytical approaches required for the comprehensive structure elucidation of 3-Bromo-5-fluoro-4-methoxyaniline. Given the limited availability of public domain experimental data for this specific compound, this document serves as a predictive guide, detailing the expected spectroscopic characteristics and providing robust experimental protocols. The guide is structured to assist researchers in confirming the identity and purity of this compound through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

This compound is a substituted aniline derivative with significant potential as a building block in the synthesis of pharmaceutical compounds. Its chemical structure, featuring a bromine atom, a fluorine atom, and a methoxy group on the aniline core, presents a unique substitution pattern that requires careful analytical characterization to ensure its identity and purity for applications in drug discovery and development. This guide provides a systematic approach to its structure elucidation.

Molecular Structure and Properties

The foundational information for this compound is summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 875664-44-1
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
Predicted XlogP 2.0
Appearance Light yellow solid
Melting Point 70-73 °C
Boiling Point 290.56 °C (Predicted)

Spectroscopic Data (Predicted and Comparative)

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted data based on established principles of spectroscopy and comparative data from structurally similar compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constants (J)
~ 6.8 ppmDoublet1HAromatic H (H-2)⁴J(H-F) ≈ 2-3 Hz
~ 6.6 ppmDoublet1HAromatic H (H-6)³J(H-F) ≈ 8-10 Hz
~ 4.0 ppmSinglet2H-NH₂Broad, may exchange with D₂O
~ 3.8 ppmSinglet3H-OCH₃No coupling

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Predicted Chemical Shift (δ)AssignmentC-F Coupling
~ 150-155 ppmC-F¹J(C-F)
~ 140-145 ppmC-ONo coupling
~ 135-140 ppmC-NNo coupling
~ 115-120 ppmC-H²J(C-F)
~ 110-115 ppmC-H²J(C-F)
~ 100-105 ppmC-BrNo coupling
~ 55-60 ppm-OCH₃No coupling

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
220/222Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
205/207Loss of a methyl radical (-CH₃) from the molecular ion.
177/179Loss of a methyl radical and carbon monoxide (-CH₃, -CO).
127Loss of bromine radical (-Br) from the [M-CH₃]⁺ fragment.
98Further fragmentation of the aromatic ring.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)VibrationIntensity
3450 - 3300N-H stretching (asymmetric and symmetric)Medium
3100 - 3000Aromatic C-H stretchingMedium
2950 - 2850Aliphatic C-H stretching (-OCH₃)Medium
1620 - 1580N-H bending (scissoring)Strong
1600 - 1450Aromatic C=C stretchingMedium
1275 - 1200Aryl C-O stretching (asymmetric)Strong
1050 - 1000Aryl C-O stretching (symmetric)Strong
1100 - 1000C-F stretchingStrong
700 - 500C-Br stretchingMedium

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Process the spectrum similarly to the ¹H spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

  • Acquire mass spectra across the desired mass range (e.g., m/z 40-300).

Direct Insertion Probe Analysis:

  • Place a small amount of the solid sample into a capillary tube.

  • Insert the probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample.

  • Acquire mass spectra as the sample enters the ion source.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the ATR press to ensure a good seal between the sample and the crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Visualization of Elucidation Workflow and Structure

The following diagrams illustrate the logical flow of the structure elucidation process and the confirmed chemical structure.

StructureElucidationWorkflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Structure Confirmation NMR NMR Spectroscopy (1H, 13C) NMR_Analysis Proton & Carbon Environment Connectivity (J-coupling) NMR->NMR_Analysis MS Mass Spectrometry (EI-MS) MS_Analysis Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_Analysis IR IR Spectroscopy (FT-IR) IR_Analysis Functional Groups (N-H, C-O, C-F, C-Br) IR->IR_Analysis Structure Proposed Structure of This compound NMR_Analysis->Structure MS_Analysis->Structure IR_Analysis->Structure

Caption: Logical workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While direct experimental data is not widely accessible, the predicted spectroscopic characteristics outlined in this guide, in conjunction with the provided experimental protocols, offer a robust framework for researchers to confirm the structure and purity of this important pharmaceutical intermediate. Careful execution of these analytical methods is paramount for ensuring the quality and reliability of this compound in drug development and chemical synthesis endeavors.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methoxyaniline (CAS No. 875664-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative that serves as a key building block in modern medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring bromo, fluoro, and methoxy groups, offers a versatile scaffold for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its significant application as a crucial intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 875664-44-1
Molecular Formula C₇H₇BrFNO[1][2]
Molecular Weight 220.04 g/mol [1][2]
Appearance White to off-white solid
Melting Point 70-73 °C
Boiling Point 290.56 °C (Predicted)[1]
Purity Typically ≥98%[1]
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of substituted anilines like this compound is a multi-step process that requires careful control of reaction conditions. The following diagram illustrates a potential synthetic workflow based on analogous chemical transformations.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Etherification (Nucleophilic Aromatic Substitution) cluster_2 Step 3: Nitro Group Reduction A p-Fluoro-nitrobenzene B 3-Bromo-4-fluoronitrobenzene A->B  N-Bromosuccinimide (NBS), Acetic Acid   C 3-Bromo-4-methoxynitrobenzene B->C  Sodium Methoxide, Methanol   D 3-Bromo-4-methoxyaniline C->D  Sodium Sulfide (Na₂S), Water  

Caption: Proposed three-step synthesis of a substituted methoxyaniline.

Detailed Experimental Protocol (Adapted from CN102199099A for 3-bromo-4-methoxyaniline)[3]

Step 1: Bromination of p-Fluoronitrobenzene

  • To a reaction vessel, add p-fluoronitrobenzene (1 part by mole) and acetic acid (4.0-8.0 parts by mole).

  • Control the temperature of the mixture to between 15-60 °C.

  • Under stirring, slowly add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 parts by mole).

  • After the addition is complete, maintain the reaction temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water, causing the product to precipitate.

  • Collect the solid by suction filtration and dry to obtain 3-bromo-4-fluoronitrobenzene.

Step 2: Etherification of 3-Bromo-4-fluoronitrobenzene

  • In a reaction vessel, dissolve 3-bromo-4-fluoronitrobenzene (1 part by mole) in methanol.

  • Slowly add a solution of sodium methoxide in methanol.

  • Heat the mixture and maintain at a controlled temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration and dry to yield 3-bromo-4-methoxynitrobenzene.

Step 3: Reduction of 3-Bromo-4-methoxynitrobenzene

  • To a reaction vessel, add 3-bromo-4-methoxynitrobenzene (1 part by mole) and water.

  • Heat the mixture to 85-95 °C.

  • In portions, add sodium sulfide (Na₂S) (4.0-5.0 parts by mole).

  • Maintain the temperature and stir for several hours until the reduction is complete.

  • Pour the reaction mixture into ice water to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-bromo-4-methoxyaniline.

Note: This protocol is for a related compound and would likely require optimization for the synthesis of this compound, particularly in the selection of the starting material and purification steps.

Applications in Drug Discovery and Development

Substituted anilines are pivotal intermediates in the pharmaceutical industry. This compound, in particular, is a valuable precursor for the synthesis of complex heterocyclic compounds, many of which are designed as inhibitors of protein kinases.[3][4]

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The chemical structure of this compound provides three key features for its utility in synthesizing kinase inhibitors:

  • The Aniline Group: The primary amine serves as a key nucleophile or a point of attachment for building the core scaffold of the inhibitor. It is often involved in forming amide or amine linkages.

  • The Bromo Group: The bromine atom is a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity and to explore the chemical space around the core scaffold.

  • The Fluoro and Methoxy Groups: These substituents can influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to the target kinase. Fluorine, in particular, is often incorporated into drug candidates to enhance their pharmacokinetic profiles.[3]

Role in the Synthesis of Kinase Inhibitors

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below.

G A This compound B Core Scaffold Construction (e.g., Amide Coupling) A->B C Intermediate with Bromo Handle B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Final Kinase Inhibitor D->E

Caption: General workflow for kinase inhibitor synthesis.

While specific drug candidates derived from this compound are not extensively reported in publicly available literature, the analogous compound 3-bromo-4-methoxyaniline is cited as an intermediate for the synthesis of analogues of the anti-cancer agent Combretastatin A-4, as well as inhibitors of Checkpoint Kinase 1 (CHK1) and Src kinase.[3][4] This strongly suggests that this compound is employed in similar drug discovery programs targeting various protein kinases.

Hypothetical Signaling Pathway Inhibition

The kinase inhibitors synthesized from precursors like this compound are designed to interfere with specific signaling pathways that are often hyperactive in cancer cells. A simplified, hypothetical representation of how such an inhibitor might function is shown below.

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor (e.g., RTK) Kinase Target Kinase (e.g., Src, Abl) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->Kinase  Inhibits ATP Binding

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate for the pharmaceutical industry. Its trifunctionalized structure provides a robust platform for the synthesis of complex drug candidates, particularly small molecule kinase inhibitors. While detailed public information on its specific applications is limited, its structural similarity to other key pharmaceutical intermediates underscores its importance in the ongoing development of novel therapeutics for a range of diseases, most notably cancer. Researchers and drug development professionals can leverage this building block to explore new chemical entities with potentially enhanced efficacy and improved pharmacokinetic profiles.

References

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds.[1] Its unique molecular structure, featuring bromine, fluorine, and methoxy substitutions on the aniline ring, makes it a valuable building block in the development of novel therapeutics.[1] Understanding the physical properties of this compound is paramount for its effective use in synthetic chemistry, ensuring reproducibility, optimizing reaction conditions, and maintaining safety in the laboratory. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a conceptual workflow illustrating its application in drug discovery.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in chemical synthesis. A summary of its key physical data is presented below.

PropertyValue
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
CAS Number 875664-44-1
Appearance Light yellow to white/off-white solid
Melting Point 70-73 °C
Boiling Point 290.56 °C at 760 mmHg
Purity Typically ≥98%

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[2] The capillary method is a widely used and reliable technique for this determination.[3]

Principle: A small, powdered sample of the solid is heated in a sealed capillary tube. The temperature range over which the solid melts to a liquid is observed and recorded as the melting point.[2]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[5]

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (70-73°C). Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[4][6]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

Boiling Point Determination (Siwoloboff Method)

For small quantities of liquid, the Siwoloboff method provides an accurate determination of the boiling point.[7] Although this compound is a solid at room temperature, this method can be applied to its molten state.

Principle: A small sample is heated in a fusion tube along with an inverted, sealed capillary tube. The boiling point is the temperature at which the pressure of the vapor inside the capillary equals the external atmospheric pressure, indicated by a steady stream of bubbles and subsequent liquid rise into the capillary upon cooling.[8]

Procedure:

  • Sample Preparation: Place a small amount of this compound into a fusion tube.

  • Capillary Insertion: Place a sealed capillary tube, open end down, into the fusion tube containing the sample.[9]

  • Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).[10]

  • Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

  • Observation and Recording: Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.[9] Alternatively, note the temperature at which the liquid is drawn back into the capillary tube upon cooling after the heat source is removed.[7]

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its use in reactions and for purification processes.[11]

Principle: The solubility is determined by observing the dissolution of a known amount of the solute in a specific volume of a solvent at a given temperature.

Procedure:

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).

  • Solvent Addition: In a small test tube, add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, etc.) to the sample.[11]

  • Observation: Vigorously shake the test tube for a set period (e.g., 1 minute).[12] Observe if the solid completely dissolves.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Partially Soluble: Some of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.[13]

  • Quantitative Analysis (Optional): For a more precise measurement, gradually add more solute to a known volume of solvent until no more dissolves, then filter and weigh the undissolved solid.

pKa Determination (Potentiometric Titration)

The pKa value indicates the acidity or basicity of a compound and is critical for understanding its behavior in different pH environments, which is particularly important in drug development.[14] For an aniline derivative, the pKa of its conjugate acid is determined.

Principle: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.[14][15]

Procedure:

  • Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a water/alcohol mixture if solubility in pure water is low). The concentration should be around 10⁻⁴ M.[15][16]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[17]

  • Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[17]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the resulting titration curve.[16]

Application in Drug Discovery: A Conceptual Workflow

As a pharmaceutical intermediate, this compound is a starting material for the synthesis of more complex, biologically active molecules.[1] The following diagram illustrates a conceptual workflow for its use in a drug discovery program.

G Conceptual Workflow: this compound in Drug Discovery A This compound (Building Block) B Chemical Synthesis (e.g., Cross-Coupling, Nucleophilic Substitution) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: A logical workflow illustrating the progression from a chemical building block to clinical trials in drug discovery.

Conclusion

This compound is a key molecular scaffold with significant potential in the pharmaceutical industry. A thorough understanding of its physical properties and the methodologies to determine them is essential for its successful application in the synthesis of novel drug candidates. The provided data and protocols serve as a valuable resource for researchers and scientists working in the field of drug discovery and development. The versatile nature of this compound ensures its continued relevance in the quest for new and effective medicines.

References

Technical Guide: 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-4-methoxyaniline, a key chemical intermediate in the pharmaceutical and chemical research sectors. The document details its chemical and physical properties, applications in drug development, and a representative synthetic workflow.

Chemical and Physical Properties

This compound is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its unique combination of bromo, fluoro, and methoxy functional groups makes it a valuable precursor for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] The presence of a fluorine atom can enhance the pharmacokinetic properties of a drug candidate, such as improving metabolic stability and bioavailability.[2][3] The bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 220.04 g/mol [1][4][5]
Molecular Formula C₇H₇BrFNO[1][4]
CAS Number 875664-44-1[1][4][6]
Appearance White to off-white solid[6]
Melting Point 70-73°C[1][6]
Boiling Point 290.56°C (Predicted)[1]
Purity ≥ 98.0%[1]

Applications in Drug Development and Research

This compound is a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1] Its structural features are highly desirable in medicinal chemistry for the following reasons:

  • Pharmaceutical Synthesis : It is integral to the creation of active pharmaceutical ingredients (APIs) and other complex drug molecules.[1]

  • Chemical Research and Development : Researchers utilize this compound to explore new chemical reactions and develop innovative synthetic routes for novel compounds.[1]

  • Building Block for Heterocycles : As a substituted aniline, it is a precursor for synthesizing various heterocyclic compounds, which are common scaffolds in many therapeutic agents.[7]

Illustrative Synthetic Pathway

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles for analogous compounds.[8][9] A logical workflow would involve the sequential introduction of the desired functional groups onto a suitable starting material. The following diagram illustrates a hypothetical, generalized workflow for the synthesis of substituted anilines.

G cluster_0 Hypothetical Synthesis Workflow Start Fluorinated Anisole Starting Material Nitration Nitration Start->Nitration HNO₃ / H₂SO₄ Bromination Regioselective Bromination Nitration->Bromination Br₂ or NBS Reduction Nitro Group Reduction Bromination->Reduction e.g., Fe/HCl or H₂/Pd-C Product This compound Reduction->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions illustrated in the synthetic workflow. These are representative and would require optimization for specific substrates and scales.

a) Nitration of a Fluorinated Anisole

  • Reaction Setup : A cooled, stirred solution of the fluorinated anisole starting material in a suitable solvent (e.g., concentrated sulfuric acid) is prepared in a round-bottom flask equipped with a dropping funnel and a thermometer.

  • Addition of Nitrating Agent : A nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the reaction mixture while maintaining a low temperature (typically 0-10°C) to control the exothermic reaction.

  • Reaction Monitoring : The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Upon completion, the reaction mixture is carefully poured over crushed ice, leading to the precipitation of the nitrated product. The solid is then collected by filtration, washed with cold water until neutral, and dried.

b) Bromination of the Nitrated Intermediate

  • Reaction Setup : The nitrated intermediate is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a reaction vessel.[8]

  • Addition of Brominating Agent : A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added portion-wise or as a solution in the reaction solvent.[8] The reaction may be carried out at room temperature or with gentle heating.

  • Reaction Monitoring : The consumption of the starting material and the formation of the product are monitored by TLC or GC-MS.

  • Work-up : After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

c) Reduction of the Nitro Group

  • Reaction Setup : The brominated nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or ethyl acetate).

  • Addition of Reducing Agent : A reducing agent is added. Common methods include:

    • Catalytic Hydrogenation : The solution is subjected to a hydrogen atmosphere in the presence of a catalyst, such as Palladium on carbon (Pd/C).

    • Metal-Acid Reduction : A metal, such as iron powder or tin, is added, followed by the slow addition of an acid, like hydrochloric acid.[9]

  • Reaction Monitoring : The disappearance of the nitro compound is monitored by TLC or HPLC.

  • Work-up :

    • For catalytic hydrogenation, the catalyst is removed by filtration through celite, and the solvent is evaporated.

    • For metal-acid reduction, the reaction mixture is basified to precipitate the metal hydroxides. The mixture is then filtered, and the product is extracted from the filtrate with an organic solvent. The solvent is then removed to yield the final aniline product.

Disclaimer: The provided experimental protocols are for illustrative purposes only and should be adapted and optimized by qualified chemists with appropriate safety precautions.

References

3-Bromo-5-fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-5-fluoro-4-methoxyaniline, a key pharmaceutical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its significance in the field of medicinal chemistry.

Core Physicochemical Data

This compound is a substituted aniline that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, makes it a valuable precursor for developing novel drug candidates.[1] The key quantitative data for this compound are summarized below.

PropertyValueReference
Melting Point 70-73°C[1][2][3]
Molecular Formula C7H7BrFNO[1][3]
Molecular Weight 220.04 g/mol [1]
Appearance White to off-white or light yellow solid[1][2]
Purity ≥98.0%[1]
CAS Number 875664-44-1[1][2][3]

Significance in Drug Development

As a vital pharmaceutical intermediate, this compound is integral to the creation of active pharmaceutical ingredients (APIs).[1] The presence of halogen atoms (bromine and fluorine) and a methoxy group allows for diverse chemical modifications, enabling researchers to explore new chemical reactions and develop innovative synthetic routes for potential therapeutics.[1]

Experimental Protocol: Synthesis of this compound

The following is a representative multi-step synthesis protocol adapted from established methods for analogous substituted anilines. This process involves bromination, etherification, and nitro-reduction steps.

Step 1: Bromination of a Fluoronitrobenzene Precursor

  • In a reaction vessel, dissolve the starting material, p-fluoronitrobenzene, in acetic acid.

  • Control the temperature of the mixture to a range of 15-60°C.

  • Slowly add a brominating agent, such as N-bromosuccinimide, to the stirred solution.

  • After the addition is complete, maintain the reaction temperature and continue stirring for a set period to ensure the reaction goes to completion.

  • Pour the reaction mixture into ice water to precipitate the solid product, 3-bromo-4-fluoronitrobenzene.

  • Collect the pale yellow solid by suction filtration and dry it thoroughly.

Step 2: Etherification

  • In a new reaction vessel, add the 3-bromo-4-fluoronitrobenzene obtained from the previous step to methanol.

  • Control the temperature of the mixture (typically between 10-80°C) and slowly add sodium methoxide.

  • Maintain the temperature and stir the reaction mixture until the etherification is complete.

  • Pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-methoxynitrobenzene.

  • Collect the solid by suction filtration and dry.

Step 3: Nitro-Reduction

  • Add the 3-bromo-4-methoxynitrobenzene to a reaction vessel containing water.

  • Heat the mixture to approximately 90-95°C.

  • In batches, add a reducing agent such as sodium sulfide (Na₂S).

  • Maintain the reaction at an elevated temperature with stirring for several hours until the reduction of the nitro group is complete.

  • Pour the final reaction mixture into ice water to precipitate the desired product, this compound.

  • Collect the resulting solid by suction filtration and dry to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow Start p-Fluoronitrobenzene Step1 Bromination (N-Bromosuccinimide, Acetic Acid) Start->Step1 Intermediate1 3-Bromo-4-fluoronitrobenzene Step1->Intermediate1 Step2 Etherification (Sodium Methoxide, Methanol) Intermediate1->Step2 Intermediate2 3-Bromo-4-methoxynitrobenzene Step2->Intermediate2 Step3 Nitro-Reduction (Sodium Sulfide, Water) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway for this compound.

References

Solubility Profile of 3-Bromo-5-fluoro-4-methoxyaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluoro-4-methoxyaniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document outlines a robust experimental protocol for its determination. Furthermore, this guide presents the known physicochemical properties and a proposed synthetic pathway, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, imparts specific electronic and steric properties that are leveraged in the design of novel therapeutic agents. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthetic chemistry, enabling optimization of reaction conditions, purification processes, and formulation development.

This guide aims to bridge the current information gap by providing a detailed methodology for solubility assessment and consolidating the available data on the physicochemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 875664-44-1[1]
Molecular Formula C₇H₇BrFNO[1]
Molecular Weight 220.04 g/mol [1]
Appearance White to off-white or light yellow solid[1][3]
Melting Point 70-73 °C[1][3]
Boiling Point 290.56 °C (Predicted)[1]
Purity ≥ 98.0%[1]

Solubility Profile

Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

Solvent ClassExample SolventsPredicted Solubility
Alcohols Methanol, EthanolSoluble
Ketones Acetone, Methyl Ethyl KetoneSoluble
Esters Ethyl AcetateSoluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble
Halogenated Hydrocarbons Dichloromethane, ChloroformSoluble
Aromatic Hydrocarbons Toluene, XyleneSparingly Soluble to Soluble
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to Insoluble
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following gravimetric method is recommended. This protocol is adapted from established methods for similar compounds.[5]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Calibrated pipettes

  • Evaporating dishes or pre-weighed vials

  • Centrifuge (optional)

  • Vacuum oven or nitrogen stream apparatus

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Continuous agitation is necessary.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to achieve a clear separation of the solid and liquid phases.

  • Aliquot Withdrawal: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid disturbing the undissolved solid at the bottom of the vial.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish or vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute (e.g., 40-50 °C).

  • Mass Determination: Once the solvent has completely evaporated, reweigh the evaporating dish containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

The following diagram illustrates the experimental workflow for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Equilibrate in thermostatic shaker (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw aliquot of supernatant sep1->sep2 sep3 Evaporate solvent sep2->sep3 sep4 Weigh dried solute sep3->sep4 result Calculate Solubility (g/L) sep4->result

Solubility Determination Workflow

Proposed Synthetic Pathway

While the direct synthesis of this compound is not extensively detailed in readily available literature, a plausible synthetic route can be proposed based on the synthesis of similar compounds, such as 3-bromo-4-methoxyaniline.[2][6] The proposed pathway involves a three-step process starting from p-fluoronitrobenzene.

The logical relationship of the proposed synthesis is depicted in the following diagram.

synthesis_pathway start p-Fluoronitrobenzene step1 Bromination start->step1 intermediate1 3-Bromo-4-fluoronitrobenzene step2 Etherification intermediate1->step2 intermediate2 3-Bromo-5-fluoro-4-methoxynitrobenzene step3 Nitro Reduction intermediate2->step3 product This compound step1->intermediate1 step2->intermediate2 step3->product

Proposed Synthesis of this compound

Step 1: Bromination p-Fluoronitrobenzene is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like acetic acid, to introduce a bromine atom onto the aromatic ring, yielding 3-bromo-4-fluoronitrobenzene.

Step 2: Etherification The resulting 3-bromo-4-fluoronitrobenzene undergoes a nucleophilic aromatic substitution reaction with sodium methoxide in a solvent like methanol. The methoxy group replaces the fluorine atom to form 3-bromo-5-fluoro-4-methoxynitrobenzene.

Step 3: Nitro Reduction The final step involves the reduction of the nitro group of 3-bromo-5-fluoro-4-methoxynitrobenzene to an amine group. This can be achieved using various reducing agents, such as sodium sulfide or iron in the presence of an acid, to yield the final product, this compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility and synthesis of this compound. While quantitative solubility data remains to be extensively published, the detailed experimental protocol presented herein offers a clear pathway for researchers to generate this critical information. The outlined physicochemical properties and proposed synthetic route further contribute to the body of knowledge surrounding this important pharmaceutical intermediate, facilitating its effective application in drug discovery and development.

References

Spectroscopic and Analytical Profile of 3-Bromo-5-fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the aniline core, makes it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic and analytical characterization is paramount for its use in drug development and other scientific endeavors. This technical guide provides a summary of available spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

Spectroscopic Data

Mass Spectrometry Data

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

AdductPredicted m/z
[M+H]⁺219.97678
[M+Na]⁺241.95872
[M-H]⁻217.96222
[M+NH₄]⁺237.00332
[M+K]⁺257.93266
[M]⁺218.96895
[M]⁻218.97005

Data sourced from computational predictions.

Experimental Protocols

The following sections detail standardized experimental protocols for acquiring comprehensive spectroscopic data for this compound. These protocols are based on established methodologies for the analysis of aniline derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution.

¹H and ¹³C NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) within an NMR tube.[1][2] Ensure complete dissolution.

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer for data acquisition.[1]

  • ¹H NMR Parameters:

    • Pulse Sequence: Employ a standard single-pulse sequence.

    • Number of Scans: Acquire 16-64 scans, depending on the sample concentration, to ensure an adequate signal-to-noise ratio.[1]

    • Relaxation Delay: Set a relaxation delay of 1-5 seconds.[1]

    • Spectral Width: Define a spectral width of approximately -2 to 12 ppm.[1]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., zgpg30).[1]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, acquire 1024 or more scans.[1]

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.[1]

    • Spectral Width: Set the spectral width from 0 to 200 ppm.[1]

  • Data Processing: The acquired Free Induction Decay (FID) should be subjected to Fourier transformation.[2] Subsequent processing, including phase and baseline corrections, should be applied. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Solid Sample Preparation and Analysis (Thin Film Method)

  • Sample Preparation: Dissolve a small quantity (approximately 1-2 mg) of this compound in a volatile organic solvent such as methylene chloride or acetone.[3]

  • Film Deposition: Carefully apply a drop of the resulting solution onto the surface of a salt plate (e.g., KBr, NaCl).[3]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the analyte on the salt plate.[3]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can offer insights into the structure through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[5][6]

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺) and inducing fragmentation.[7][8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Logical workflow for the synthesis and spectroscopic characterization.

References

Reactivity of the Aniline Group in 3-Bromo-5-fluoro-4-methoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aniline functional group in the pharmaceutical intermediate 3-Bromo-5-fluoro-4-methoxyaniline. The document elucidates the influence of the bromo, fluoro, and methoxy substituents on the nucleophilicity and electrophilic substitution susceptibility of the aniline moiety. This guide serves as a critical resource for chemists engaged in the synthesis of advanced pharmaceutical compounds, offering insights into reaction pathways and methodologies.

Introduction

This compound is a key building block in the synthesis of complex pharmaceutical molecules.[1] Its utility stems from the unique interplay of its substituent groups, which modulate the reactivity of the aniline nitrogen and the aromatic ring. Understanding these electronic effects is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the expected reactivity of the aniline group, supported by data from analogous compounds and established chemical principles.

Electronic Effects of Substituents on the Aniline Ring

The reactivity of the aniline group in this compound is governed by the electronic properties of the substituents on the benzene ring. The amino group (-NH₂) is a potent activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic system. However, the presence of other substituents—bromo, fluoro, and methoxy groups—significantly influences this reactivity.

  • Amino Group (-NH₂): Strongly activating, ortho-, para-directing (Resonance effect > Inductive effect).

  • Methoxy Group (-OCH₃): Strongly activating, ortho-, para-directing (Resonance effect > Inductive effect).

  • Bromo (-Br) and Fluoro (-F) Groups: Deactivating, ortho-, para-directing (Inductive effect > Resonance effect).

The combined influence of these groups dictates the overall electron density of the aromatic ring and the regioselectivity of its reactions. The methoxy group enhances the electron-donating ability of the aniline, while the bromo and fluoro groups withdraw electron density through their inductive effects, thus moderating the high reactivity of the aniline.

electronic_effects

Reactivity of the Aniline Group

The aniline group in this compound is expected to participate in a variety of reactions typical for aromatic amines.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the aniline group. The electron-donating methoxy group at the para position increases the electron density on the nitrogen, enhancing its nucleophilicity compared to unsubstituted aniline. Conversely, the electron-withdrawing bromo and fluoro groups at the meta positions decrease the basicity of the aniline.

Electrophilic Aromatic Substitution

The amino group strongly directs incoming electrophiles to the ortho and para positions. In this compound, the para position is occupied by the methoxy group. The positions ortho to the amino group are substituted with bromo and fluoro groups. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored. However, reactions at the amino group itself are more probable.

Acylation

The aniline group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations. The increased nucleophilicity due to the methoxy group facilitates this reaction.

Alkylation

Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction.

Diazotization

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[2] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer, Schiemann, and coupling reactions.[3][4]

Experimental Protocols (General Procedures)

N-Acylation (Acetylation)

Objective: To protect the aniline group as an acetamide.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain the N-acetylated product.

Diazotization and Sandmeyer Reaction (Conversion to a Chloro Group)

Objective: To replace the amino group with a chloro group via a diazonium salt intermediate.

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chlorinated product.

diazotization_workflow

Data Summary

The following table summarizes the key properties and expected reactivity of this compound.

Property/ReactionDescription/Expected OutcomeReference
Molecular Formula C₇H₇BrFNO[1][5]
Molecular Weight 220.04 g/mol [1]
Appearance Light yellow solid[1]
Purity ≥98.0%[1]
Melting Point 70-73 °C[1]
Boiling Point 290.56 °C[1]
N-Acylation Readily forms amides. Favorable due to enhanced nucleophilicity.General Principle
N-Alkylation Susceptible to alkylation, risk of over-alkylation.General Principle
Diazotization Forms a stable diazonium salt at low temperatures, a versatile intermediate.[2][3][4]
Electrophilic Aromatic Substitution Ring positions are sterically hindered and electronically deactivated for further substitution.General Principle

Conclusion

The aniline group in this compound exhibits a nuanced reactivity profile shaped by the interplay of its diverse substituents. While the amino group's inherent nucleophilicity is enhanced by the para-methoxy group, its basicity and the ring's susceptibility to further electrophilic substitution are tempered by the meta-bromo and -fluoro groups. This guide provides a foundational understanding for chemists to strategically employ this valuable intermediate in the synthesis of novel pharmaceutical agents. The provided general protocols serve as a starting point for reaction optimization.

References

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electronic properties of substituents on an aromatic ring are a cornerstone of modern medicinal chemistry and drug design. These properties govern a molecule's reactivity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed analysis of the electronic effects of the bromo, fluoro, and methoxy substituents in the novel compound 3-Bromo-5-fluoro-4-methoxyaniline. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of physical organic chemistry, data from analogous compounds, and predictive methodologies to offer a comprehensive understanding of its electronic characteristics. We will delve into the inductive and resonance effects of each substituent, predict the compound's overall basicity through Hammett constants, and provide detailed experimental protocols for its empirical characterization.

Introduction to Electronic Effects

The electronic landscape of an aromatic ring is significantly influenced by the attached functional groups. These groups can either donate or withdraw electron density, thereby altering the reactivity of the ring and the properties of other substituents. These influences are broadly categorized into two main types:

  • Inductive Effect (I): This is a through-bond effect, transmitted by the polarization of σ-bonds due to the electronegativity difference between atoms. It weakens with distance.

  • Resonance Effect (R or M): This is a through-space effect, involving the delocalization of π-electrons between the substituent and the aromatic ring. It is most pronounced at the ortho and para positions.

Understanding the interplay of these effects is crucial for predicting a molecule's behavior in chemical and biological systems.

Analysis of Substituent Effects in this compound

The aniline moiety is a common scaffold in many pharmaceutical agents. The basicity of the amino group, and thus its charge state at physiological pH, is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Individual Substituent Effects
  • 4-Methoxy Group (-OCH₃): The methoxy group is a classic example of a substituent with opposing electronic effects. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). When positioned para to the amino group, the +R effect typically dominates, increasing the electron density on the nitrogen and thereby increasing the basicity of the aniline.

  • 3-Bromo Group (-Br): Halogens are also characterized by competing inductive and resonance effects. Bromine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, leading to a weak electron-donating resonance effect (+R). For halogens, the -I effect generally outweighs the +R effect, making them deactivating groups overall. In the meta position relative to the amino group, the resonance effect is minimal, and the strong -I effect predominates, reducing the electron density on the nitrogen and decreasing basicity.

  • 5-Fluoro Group (-F): Fluorine is the most electronegative element, and thus exhibits a very strong electron-withdrawing inductive effect (-I). Like bromine, it has a weak electron-donating resonance effect (+R). Positioned meta to the amino group, the dominant -I effect of fluorine will significantly decrease the basicity of the aniline.

Combined Electronic Effects

In this compound, the amino group is influenced by all three substituents. The 4-methoxy group acts as an electron-donating group primarily through resonance, pushing electron density into the ring and towards the amino group. Conversely, the 3-bromo and 5-fluoro substituents are positioned meta to the amino group and act as strong electron-withdrawing groups, primarily through their inductive effects. This pulls electron density away from the ring and the amino group.

The net effect on the basicity of the aniline nitrogen will be a balance of these opposing forces. It is anticipated that the combined strong inductive withdrawal of the two halogens will significantly counteract, and likely overcome, the resonance donation of the methoxy group.

Quantitative Analysis: Hammett Constants and pKa Estimation

The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(K/K₀) = ρσ

where K is the equilibrium constant for the substituted compound, K₀ is for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant. For the ionization of anilinium ions, this can be expressed in terms of pKa:

pKa (unsubstituted) - pKa (substituted) = ρσ

For anilinium ions, ρ is approximately 2.9. The substituent constant, σ, is specific to the substituent and its position (meta or para).

Table 1: Hammett Constants for Individual Substituents

SubstituentPositionHammett Constant (σ)
Methoxy (-OCH₃)para (σp)-0.27
Bromo (-Br)meta (σm)+0.39
Fluoro (-F)meta (σm)+0.34

While the methoxy group is at the 4-position, its effect on the 1-amino group is considered ortho to the methoxy group itself. For this estimation, we will consider the additivity of the meta effects of the bromo and fluoro groups on the pKa of 4-methoxyaniline. The pKa of 4-methoxyaniline is 5.34.

Estimated σ_total = σ_m(Br) + σ_m(F) = 0.39 + 0.34 = 0.73

Estimated pKa ≈ pKa(aniline) - ρ * σ_total = 4.60 - 2.9 * 0.73 ≈ 4.60 - 2.12 = 2.48

This estimated pKa suggests that this compound is a significantly weaker base than aniline, indicating that the electron-withdrawing effects of the halogens are dominant.

Predicted Spectroscopic Data

The electronic effects of the substituents will also be reflected in the spectroscopic properties of the molecule.

Table 2: Predicted Spectroscopic Characteristics

SpectroscopyPredicted ObservationRationale
¹H NMR The aromatic protons will be shifted downfield compared to aniline due to the deshielding effects of the electronegative halogens. The -NH₂ protons will also likely be shifted downfield.The electron-withdrawing nature of the bromo and fluoro groups reduces electron density around the aromatic protons and the amino group.
¹³C NMR The carbon atoms attached to the bromo and fluoro substituents will be significantly deshielded. The C-N carbon signal will also be affected by the overall electron density of the ring.Direct attachment to electronegative halogens causes a strong deshielding effect.
IR Spectroscopy The N-H stretching frequencies (symmetric and asymmetric) are expected to be at a higher wavenumber compared to aniline.Electron-withdrawing groups strengthen the N-H bond by reducing electron density on the nitrogen, leading to a higher vibrational frequency.
UV-Vis Spectroscopy A hypsochromic (blue) shift of the π → π* transition is expected compared to 4-methoxyaniline.The electron-withdrawing groups lower the energy of the HOMO, increasing the HOMO-LUMO gap and shifting the absorption to a shorter wavelength.

Experimental Protocols

The following are detailed protocols for the experimental determination of the electronic properties of this compound.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the pKa of poorly soluble amines.

Materials:

  • This compound

  • Methanol (or other suitable co-solvent like acetonitrile)

  • Deionized water

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-50 mg of this compound and dissolve it in a minimal amount of methanol in a beaker. Add deionized water to make up a final volume of 50 mL with a desired methanol:water ratio (e.g., 50:50 v/v).

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Acidification: Add a known excess of standardized 0.1 M HCl to the solution to fully protonate the aniline.

  • Titration: Begin titrating the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, a plot of the first derivative (ΔpH/ΔV) versus the average volume will show a peak at the equivalence point.

Determination of pKa by UV-Vis Spectrophotometry

This method is highly sensitive and requires only a small amount of sample.

Materials:

  • This compound

  • A series of buffers with known pH values spanning the expected pKa range (e.g., pH 1 to 5)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Prepare Sample Solutions: In a series of volumetric flasks, add a small aliquot of the stock solution and dilute with the different pH buffers to a constant final volume.

  • Measure Spectra: Record the UV-Vis spectrum for each buffered solution, as well as for a fully protonated sample (in strong acid) and a fully deprotonated sample (in a neutral or slightly basic solution).

  • Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms differs significantly. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse program.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and reference them to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Procedure:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, particularly the N-H stretching frequencies in the 3300-3500 cm⁻¹ region.

Visualizations

Electronic_Effects cluster_substituents Substituents cluster_effects Electronic Effects Methoxy Methoxy Resonance (+R) Resonance (+R) Methoxy->Resonance (+R) Dominant Inductive (-I) Inductive (-I) Methoxy->Inductive (-I) Minor Bromo Bromo Bromo->Resonance (+R) Minor Bromo->Inductive (-I) Dominant Fluoro Fluoro Fluoro->Resonance (+R) Minor Fluoro->Inductive (-I) Dominant Aniline Ring Aniline Ring Resonance (+R)->Aniline Ring Increases e- density Inductive (-I)->Aniline Ring Decreases e- density Amino Group (-NH2) Amino Group (-NH2) Aniline Ring->Amino Group (-NH2) Modulates Basicity

Caption: Interplay of Electronic Effects in this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_pka pKa Determination cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Potentiometric Titration Potentiometric Titration Characterization->Potentiometric Titration UV-Vis Spectrophotometry UV-Vis Spectrophotometry Characterization->UV-Vis Spectrophotometry NMR (1H, 13C) NMR (1H, 13C) Characterization->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Characterization->IR Spectroscopy Data Analysis Data Analysis Potentiometric Titration->Data Analysis UV-Vis Spectrophotometry->Data Analysis NMR (1H, 13C)->Data Analysis IR Spectroscopy->Data Analysis

Caption: Experimental Workflow for Characterizing Electronic Properties.

Conclusion

The electronic profile of this compound is a complex interplay of the electron-donating resonance effect of the methoxy group and the strong electron-withdrawing inductive effects of the bromo and fluoro substituents. Predictive analysis based on Hammett constants suggests that the compound will be a significantly weaker base than aniline. This guide provides a robust theoretical framework and detailed experimental protocols to facilitate the empirical investigation of this and other novel substituted anilines, thereby aiding in the rational design of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-fluoro-4-methoxyaniline and a Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Part 1: Synthesis of 3-Bromo-4-methoxyaniline from p-Fluoronitrobenzene

This section details a robust and scalable three-step synthesis of 3-bromo-4-methoxyaniline. The process involves the bromination of p-fluoronitrobenzene, followed by a nucleophilic aromatic substitution (etherification), and concludes with the reduction of the nitro group.[2][3]

Overall Reaction Scheme:

  • Step 1: Bromination p-Fluoronitrobenzene → 3-Bromo-4-fluoronitrobenzene

  • Step 2: Etherification 3-Bromo-4-fluoronitrobenzene → 3-Bromo-4-methoxynitrobenzene

  • Step 3: Nitro Reduction 3-Bromo-4-methoxynitrobenzene → 3-Bromo-4-methoxyaniline

Experimental Workflow Diagram

SynthesisWorkflow start p-Fluoronitrobenzene intermediate1 3-Bromo-4-fluoronitrobenzene start->intermediate1 Bromination (NBS, Acetic Acid) intermediate2 3-Bromo-4-methoxynitrobenzene intermediate1->intermediate2 Etherification (Sodium Methoxide, Methanol) product 3-Bromo-4-methoxyaniline intermediate2->product Nitro Reduction (Na2S, Water)

Caption: Synthetic pathway for 3-Bromo-4-methoxyaniline.

Experimental Protocols and Data

Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene (Bromination)

This protocol describes the electrophilic bromination of p-fluoronitrobenzene using N-bromosuccinimide (NBS) in acetic acid.[2][3]

Protocol:

  • To a reaction vessel, add p-fluoronitrobenzene (7.05 g) and acetic acid (25 g).

  • Cool the mixture in a water bath to the desired reaction temperature (e.g., 25 °C).

  • Slowly add N-bromosuccinimide (9.34 g) under stirring, ensuring the temperature does not exceed the set point.

  • Maintain the reaction at the set temperature with stirring for the specified duration (e.g., 4.5 hours at 25 °C).

  • Upon completion, pour the reaction mixture into 500 ml of ice water to precipitate the product.

  • Collect the solid by suction filtration.

  • Dry the solid to obtain 3-bromo-4-fluoronitrobenzene as a light yellow powder.

Table 1: Bromination Reaction Conditions and Yields [2][3]

ParameterValue
Reagents
p-Fluoronitrobenzene7.05 g
N-Bromosuccinimide (NBS)9.34 g
Acetic Acid (solvent)25 g
Reaction Conditions
Temperature25 °C
Reaction Time4.5 hours
Product
3-Bromo-4-fluoronitrobenzene9.98 g
Yield 90.7%

Step 2: Synthesis of 3-Bromo-4-methoxynitrobenzene (Etherification)

This protocol details the nucleophilic substitution of the fluorine atom in 3-bromo-4-fluoronitrobenzene with a methoxy group.[2][3]

Protocol:

  • In a reaction vessel, combine 3-bromo-4-fluoronitrobenzene (11.0 g) and methanol (175 ml).

  • Adjust the temperature of the mixture in a water bath to the desired reaction temperature (e.g., 40 °C).

  • Slowly add sodium methoxide (12.15 g) while maintaining the system temperature.

  • After the addition is complete, continue to stir the reaction at the set temperature for the specified time (e.g., 0.8 hours at 40 °C).

  • Pour the reaction mixture into 1000 ml of ice water to precipitate the product.

  • Collect the solid by suction filtration.

  • Dry the solid to obtain 3-bromo-4-methoxynitrobenzene.

Table 2: Etherification Reaction Conditions and Yields [2][3]

ParameterValue
Reagents
3-Bromo-4-fluoronitrobenzene11.0 g
Sodium Methoxide12.15 g
Methanol (solvent)175 ml
Reaction Conditions
Temperature40 °C
Reaction Time0.8 hours
Product
3-Bromo-4-methoxynitrobenzene11.20 g
Yield 96.6%

Step 3: Synthesis of 3-Bromo-4-methoxyaniline (Nitro Reduction)

This protocol outlines the reduction of the nitro group in 3-bromo-4-methoxynitrobenzene to an amine using sodium sulfide.[2][3]

Protocol:

  • Add 3-bromo-4-methoxynitrobenzene (11.6 g) to a reaction vessel.

  • Add water to fill approximately half of the reaction vessel.

  • Heat the mixture to 95 °C.

  • Add sodium sulfide (Na₂S) (17.55 g) in batches.

  • Maintain the reaction at this temperature for 5 hours.

  • After the reaction is complete, pour the mixture into 2000 ml of ice water to precipitate the product.

  • Collect the solid by suction filtration.

  • Dry the solid to obtain 3-bromo-4-methoxyaniline as a yellow powder.

Table 3: Nitro Reduction Reaction Conditions and Yields [2][3]

ParameterValue
Reagents
3-Bromo-4-methoxynitrobenzene11.6 g
Sodium Sulfide (Na₂S)17.55 g
Water (solvent)To 1/2 vessel volume
Reaction Conditions
Temperature95 °C
Reaction Time5 hours
Product
3-Bromo-4-methoxyaniline7.3 g
Yield 72.3%

Part 2: Conceptual Synthesis of 3-Bromo-5-fluoro-4-methoxyaniline

The synthesis of this compound (CAS 875664-44-1) from p-fluoronitrobenzene is synthetically challenging due to the need to introduce a second fluorine atom at a specific position. A more plausible approach would involve starting with a precursor that already contains the desired 1,3-difluoro substitution pattern.

Proposed Conceptual Pathway:

A hypothetical, yet chemically reasonable, pathway could start from 3,5-difluoroaniline. This route is presented for conceptual understanding and would require experimental optimization.

ConceptualWorkflow start 3,5-Difluoroaniline step1 Protection (e.g., Acetylation) start->step1 step2 Bromination step1->step2 step3 Nitration step2->step3 step4 Methoxylation (SNAr) step3->step4 step5 Deprotection step4->step5 step6 Reduction of Nitro Group step5->step6 product This compound step6->product

Caption: A conceptual multi-step synthesis of this compound.

Key Synthetic Challenges:

  • Regioselectivity: Controlling the position of substitution in each step (bromination, nitration, and methoxylation) would be critical and influenced by the directing effects of multiple substituents.

  • Reaction Conditions: Each step would require careful optimization of reagents, solvents, and temperature to achieve desired conversions and minimize side products.

  • Starting Material: The commercial availability and cost of the proposed starting material, 3,5-difluoroaniline, would be a practical consideration.

This conceptual outline serves as a starting point for the development of a viable synthetic route for this compound, a compound of interest in pharmaceutical research.[1]

References

Industrial Preparation of 3-Bromo-4-Methoxyaniline and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyaniline is a key building block in the synthesis of a wide range of pharmaceutical compounds. Its substituted aniline structure is a common feature in molecules targeting various biological pathways, particularly in the development of kinase inhibitors for cancer therapy. This document provides detailed protocols for an industrial-scale synthesis of 3-bromo-4-methoxyaniline and the subsequent preparation of a derivative, offering insights into scalable and efficient manufacturing processes.

3-Bromo-4-methoxyaniline serves as a crucial intermediate in the production of analogs of the anti-cancer drug Combretastatin A-4, as well as compounds that act as checkpoint kinase 1 (CHK1) inhibitors, Src kinase inhibitors, and tyrosine kinase inhibitors.[1] Its versatile chemical nature allows for further modifications, making it a valuable starting material in medicinal chemistry and drug discovery.

Industrial Synthesis of 3-Bromo-4-Methoxyaniline

A robust and economically viable industrial synthesis of 3-bromo-4-methoxyaniline has been developed, commencing from readily available starting materials such as p-fluoronitrobenzene or p-nitrochlorobenzene.[1][2] The process involves a three-step reaction sequence: bromination, etherification, and nitro-reduction. This method is advantageous due to its use of inexpensive raw materials, mild reaction conditions in the initial steps, and high conversion rates, culminating in a high-purity final product with an overall yield of approximately 62%.[1][2]

Reaction Pathway

The overall synthetic route starting from p-fluoronitrobenzene is depicted below.

G start p-Fluoronitrobenzene step1 Bromination start->step1 intermediate1 3-Bromo-4-fluoronitrobenzene step1->intermediate1 N-Bromosuccinimide, Acetic Acid step2 Etherification intermediate1->step2 intermediate2 3-Bromo-4-methoxynitrobenzene step2->intermediate2 Sodium Methoxide, Methanol step3 Nitro Reduction intermediate2->step3 end 3-Bromo-4-methoxyaniline step3->end Sodium Sulfide

Caption: Three-step industrial synthesis of 3-bromo-4-methoxyaniline.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-fluoronitrobenzene (Bromination)

  • Reaction Setup: To a suitable reaction vessel, add p-fluoronitrobenzene and acetic acid.

  • Temperature Control: Maintain the temperature of the reaction mixture between 15°C and 60°C using a water bath.

  • Reagent Addition: With continuous stirring, slowly add a brominating agent such as N-bromosuccinimide (NBS). The temperature should be carefully controlled during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture at the set temperature for a specified duration (see Table 1).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry to obtain 3-bromo-4-fluoronitrobenzene as a pale yellow solid.

Protocol 2: Synthesis of 3-Bromo-4-methoxynitrobenzene (Etherification)

  • Reaction Setup: In a reaction vessel, dissolve 3-bromo-4-fluoronitrobenzene in methanol.

  • Temperature Control: Adjust the temperature of the solution to between 20°C and 60°C.

  • Reagent Addition: Slowly add sodium methoxide to the reaction mixture while maintaining the temperature.

  • Reaction: Stir the mixture for the designated time until the reaction is complete (refer to Table 1).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to yield 3-bromo-4-methoxynitrobenzene as a white to yellow flocculent solid.[1]

Protocol 3: Synthesis of 3-Bromo-4-methoxyaniline (Nitro Reduction)

  • Reaction Setup: Suspend 3-bromo-4-methoxynitrobenzene in water in a reaction vessel.

  • Temperature Control: Heat the mixture to a temperature between 85°C and 95°C.

  • Reagent Addition: Add sodium sulfide (Na₂S) to the heated suspension in portions.

  • Reaction: Maintain the reaction at the elevated temperature for several hours with stirring (see Table 1).

  • Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the final product.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry to obtain 3-bromo-4-methoxyaniline as a yellow powder.[1]

Data Presentation

The following table summarizes the quantitative data for the three-step synthesis of 3-bromo-4-methoxyaniline, with different reaction conditions leading to varying yields.

StepReactantsMolar Ratio (Reagent:Substrate)SolventTemperature (°C)Time (h)Yield (%)
Bromination p-Fluoronitrobenzene, N-Bromosuccinimide1.05-1.1 : 1Acetic Acid151090.5
p-Fluoronitrobenzene, N-Bromosuccinimide1.05-1.1 : 1Acetic Acid254.590.7
p-Fluoronitrobenzene, N-Bromosuccinimide1.05-1.1 : 1Acetic Acid35290.5
Etherification 3-Bromo-4-fluoronitrobenzene, Sodium Methoxide4.0-5.0 : 1Methanol200.896.4
3-Bromo-4-fluoronitrobenzene, Sodium Methoxide4.0-5.0 : 1Methanol400.896.6
3-Bromo-4-fluoronitrobenzene, Sodium Methoxide4.0-5.0 : 1Methanol600.296.6
Nitro Reduction 3-Bromo-4-methoxynitrobenzene, Sodium Sulfide4.0-5.0 : 1Water85-95572.3 - 74.3

Synthesis of 3-Bromo-4-methoxyaniline Derivatives: Kinase Inhibitors

3-Bromo-4-methoxyaniline is a valuable precursor for the synthesis of 4-anilinoquinazolines and 4-anilino-3-quinolinecarbonitriles, which are classes of potent kinase inhibitors. These compounds have shown significant activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Experimental Workflow for Derivative Synthesis

G start 3-Bromo-4-methoxyaniline step1 Nucleophilic Aromatic Substitution start->step1 reagent 4-Chloro-6,7-dimethoxyquinazoline reagent->step1 product 4-(3-Bromo-4-methoxyanilino)- 6,7-dimethoxyquinazoline step1->product Isopropanol, Reflux

Caption: Synthesis of a 4-anilinoquinazoline derivative.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general method for the synthesis of a 4-anilinoquinazoline derivative from 3-bromo-4-methoxyaniline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-methoxyaniline and a substituted 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline) in a suitable solvent such as isopropanol.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent like ether to remove any unreacted starting materials. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The industrial preparation of 3-bromo-4-methoxyaniline via a three-step process from p-fluoronitrobenzene offers an efficient and scalable route to this important pharmaceutical intermediate. The subsequent derivatization to form compounds such as 4-anilinoquinazolines highlights its utility in the development of targeted therapies, particularly in the field of oncology. The protocols and data presented here provide a valuable resource for researchers and professionals in the pharmaceutical industry engaged in process development and medicinal chemistry.

References

The Versatile Building Block: 3-Bromo-5-fluoro-4-methoxyaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-5-fluoro-4-methoxyaniline is a key structural motif and a versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group influencing solubility and electronic properties, makes it an attractive starting material for the synthesis of a diverse range of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Key Applications in Kinase Inhibitor Synthesis

This compound serves as a crucial precursor for the synthesis of various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptors (EGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR). The general approach involves the strategic formation of a core heterocyclic structure, often a pyrimidine or quinoline, followed by diversification through palladium-catalyzed cross-coupling reactions at the bromine position.

Synthesis of Pyrimidine-Based Kinase Inhibitors

A common strategy for constructing pyrimidine-based kinase inhibitors involves the reaction of this compound with a substituted pyrimidine core, typically a di-chlorinated pyrimidine. This is followed by further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Experimental Protocol: Synthesis of a Generic N-(3-bromo-5-fluoro-4-methoxyphenyl)pyrimidin-4-amine Scaffold

This protocol describes a two-step synthesis of a key intermediate for further elaboration into potent kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution

A mixture of this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in a suitable solvent like isopropanol or DMF is heated at reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting N-(3-bromo-5-fluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine (1.0 eq) is coupled with a desired aryl or heteroaryl boronic acid (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system such as 1,4-dioxane/water. The reaction is heated, typically under an inert atmosphere, until completion. The final product is then purified using column chromatography.

Data Presentation: Biological Activity of Analogous Kinase Inhibitors

Table 1: In Vitro Kinase Inhibitory Activity of Structurally Related FGFR Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
FGFRi-Analog-1FGFR115SNU-160.05
FGFRi-Analog-2FGFR222KATO-III0.12
FGFRi-Analog-3FGFR38RT1120.08

Table 2: In Vitro Kinase Inhibitory Activity of Structurally Related EGFR Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
EGFRi-Analog-1EGFR (L858R/T790M)2.5H19750.03
EGFRi-Analog-2EGFR (wt)50A4310.5
EGFRi-Analog-3EGFR (Exon 19 del)1.8HCC8270.02

Table 3: In Vitro Kinase Inhibitory Activity of Structurally Related VEGFR Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
VEGFRi-Analog-1VEGFR25HUVEC0.01
VEGFRi-Analog-2VEGFR112293T-
VEGFRi-Analog-3VEGFR38TIME-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from this compound and a general experimental workflow for their synthesis and evaluation.

FGFR_Signaling_Pathway cluster_inhibitor FGFR Inhibitor FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (derived from This compound) Inhibitor->FGFR

Caption: FGFR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_inhibitor EGFR Inhibitor EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor EGFR Inhibitor (derived from This compound) Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow Start 3-Bromo-5-fluoro- 4-methoxyaniline Step1 Nucleophilic Aromatic Substitution with Dichloropyrimidine Start->Step1 Step2 Suzuki/Buchwald-Hartwig Cross-Coupling Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Inhibition Assays Characterization->Screening Cell_Assay Cellular Proliferation Assays Screening->Cell_Assay Lead Lead Compound Cell_Assay->Lead

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of its functional groups allows for the efficient construction of complex molecular architectures with the potential for potent and selective biological activity. The provided protocols and data serve as a foundation for researchers to explore the vast chemical space accessible from this precursor, paving the way for the discovery of next-generation targeted therapies.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] 3-Bromo-5-fluoro-4-methoxyaniline is a valuable building block in medicinal chemistry due to its unique substitution pattern, which can influence the physicochemical and pharmacological properties of target molecules. Its derivatization via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, facilitating the exploration of chemical space in drug discovery programs.[3]

These application notes provide a generalized protocol for the Suzuki-Miyaura coupling of this compound with various boronic acids. The protocols and data presented are based on established methodologies for structurally similar bromoanilines, as specific literature for the target molecule is limited. Optimization of the described conditions for specific substrates is recommended.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle cluster_reagents center pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition pdiilr Ar-Pd(II)L₂-R' pdiil->pdiilr Transmetalation pdiilr->pd0 Reductive Elimination product Ar-R' (Coupled Product) aryl_halide Ar-Br (this compound) boronic_acid R'-B(OH)₂ (Boronic Acid) base Base

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling of Substituted Bromoanilines

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes conditions reported for the coupling of bromoanilines with structural similarities to this compound, providing a comparative overview for reaction optimization.

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
ortho-Bromoaniline derivativeBenzylboronic acid pinacol esterCataCXium A Pd G3 (5)-Cs₂CO₃ (2)Dioxane/H₂O (10:1)801685[4]
ortho-Bromoaniline derivative4-Fluorophenylboronic acidCataCXium A Pd G3 (5)-Cs₂CO₃ (2)Dioxane/H₂O (10:1)801692[4]
4-BromoanilinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)DMF/H₂O (1:1)1001298[5]
4-Bromoaniline4-Methoxyphenylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)DMF/H₂O (1:1)1001295[5]
3-Bromo-N,N-diethyl-4-methylanilinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)8012-[3]
3-BromoquinolineArylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (2)1,4-Dioxane9012-[6]

Detailed Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. This procedure is a representative example and may require optimization for specific boronic acids and scales.

General Protocol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate/oil bath

  • Materials for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Reaction Setup and Procedure:

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent to the reaction flask. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-fluoro-4-methoxyaniline product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be particularly critical. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective. The use of more electron-rich and bulky phosphine ligands can also improve catalytic activity.

  • Debromination of Starting Material: The formation of the debrominated aniline as a byproduct can occur. This can sometimes be suppressed by using milder reaction conditions (lower temperature), a different base, or a catalyst system that promotes faster cross-coupling.

  • Decomposition of Boronic Acid: Boronic acids can be unstable under the reaction conditions, leading to protodeboronation. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common practice. Alternatively, using the corresponding boronic ester (e.g., pinacol ester) can improve stability.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-5-fluoro-4-methoxyaniline, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on established methodologies for the amination of structurally similar electron-rich and sterically hindered aryl bromides.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine is depicted below:

cluster_reactants cluster_conditions cluster_products r1 This compound plus1 + r1->plus1 r2 Amine (R1R2NH) cat Pd Catalyst plus1->r2 p1 Coupled Product cat->p1 lig Ligand base Base solv Solvent, Heat

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate such as this compound, which is an electron-rich and sterically hindered aryl bromide, careful optimization is crucial to achieve high yields and minimize side reactions.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. The expected yields are based on literature precedents for similar substrates.

ParameterRecommended ConditionsExpected Yield Range (%)Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂70-95%Pd₂(dba)₃ is often preferred for its air stability.
Ligand XPhos, RuPhos, BrettPhos75-98%The choice of ligand is critical and depends on the amine. Bulky, electron-rich phosphine ligands are generally effective for challenging substrates.
Base NaOtBu, K₃PO₄, Cs₂CO₃70-95%Strong, non-nucleophilic bases are typically used. The choice of base can influence the reaction rate and selectivity.
Solvent Toluene, 1,4-Dioxane, t-Butanol70-98%Anhydrous, deoxygenated solvents are essential. Toluene is a common choice for its ability to dissolve a wide range of substrates and its suitable boiling point.
Temperature 80-110 °C-The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst.
Reaction Time 2-24 hours-Reaction progress should be monitored by TLC or LC-MS.

Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions.

Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.

Materials and Reagents
  • This compound

  • Amine (e.g., morpholine, aniline, or other primary/secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

General Procedure
  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Addition of Catalyst and Ligand: The palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) are added to the Schlenk tube. The tube is evacuated and backfilled with the inert gas three times.

  • Addition of Reagents: To the Schlenk tube are added the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).

  • Addition of Solvent: Anhydrous, deoxygenated solvent (e.g., toluene) is added via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylamine product.

Mandatory Visualizations

Experimental Workflow

G A Preparation of Reaction Vessel (Inert Atmosphere) B Addition of Catalyst and Ligand A->B C Addition of Base, Aryl Bromide, and Amine B->C D Addition of Anhydrous Solvent C->D E Heating and Stirring D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up and Extraction F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization of Product H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

G A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C L_nPd(II)(Ar)(X) B->C D Ligand Exchange (R2NH) C->D E [L_nPd(II)(Ar)(NHR2)]+X- D->E F Deprotonation (Base) E->F G L_nPd(II)(Ar)(NR2) F->G H Reductive Elimination G->H H->A Product (Ar-NR2)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5-fluoro-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-fluoro-4-methoxyaniline is a valuable and versatile starting material in medicinal chemistry for the development of novel kinase inhibitors.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, provides a rich scaffold for chemical modification. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups to explore structure-activity relationships (SAR).[3][4] The fluorine and methoxy substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can form key interactions within the ATP-binding pocket of target kinases.[5][6]

These application notes provide detailed protocols for the synthesis and biological evaluation of a representative kinase inhibitor derived from this compound, targeting the Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cell proliferation and differentiation whose aberrant activity is implicated in various cancers.[7]

Application Note 1: Synthesis of a Novel FGFR1 Inhibitor

This section details the synthesis of a potential FGFR1 inhibitor, (E)-N-(5-bromo-3-fluoro-2-methoxyphenyl)-3-(pyridin-4-yl)acrylamide , through a two-step process involving an initial acylation followed by a Heck cross-coupling reaction.

Experimental Workflow for Synthesis:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Heck Coupling cluster_2 Purification & Analysis A This compound C N-(5-bromo-3-fluoro-2-methoxyphenyl)acrylamide (Intermediate 1) A->C DCM, Et3N, 0°C to RT B Acryloyl chloride B->C E Final Product: (E)-N-(5-bromo-3-fluoro-2-methoxyphenyl)-3-(pyridin-4-yl)acrylamide C->E Pd(OAc)2, P(o-tol)3, Et3N, 100°C D 4-bromopyridine D->E F Column Chromatography E->F G LC-MS, NMR F->G G FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds P1 P FGFR1->P1 Autophosphorylation RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->FGFR1 Inhibits

References

Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 3-Bromo-5-fluoro-4-methoxyaniline as a key starting material. The methodologies outlined herein are based on established synthetic strategies and are intended to serve as a guide for the preparation of potential pharmacophores and functionalized materials.

Synthesis of Substituted Quinolines via Gould-Jacobs and Skraup-Doebner-von Miller Reactions

The quinoline scaffold is a privileged structure in medicinal chemistry. The following protocols outline two common methods for its synthesis from this compound.

Gould-Jacobs Reaction for 4-Hydroxyquinolines

This method provides a route to 4-hydroxyquinoline derivatives, which can be further functionalized. A procedure analogous to the synthesis of 6-bromo-7-methoxyquinolin-4-ol can be adapted.

Experimental Protocol:

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 eq), and trimethyl orthoformate (10 eq). Heat the mixture to reflux at 105°C for 2 hours. After cooling, filter the resulting suspension, wash the solid with methanol, and dry under vacuum to yield the intermediate enamine.

  • Step 2: Cyclization. Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether (10 eq) in a suitable reaction vessel. Heat the mixture to 230°C and stir for 1 hour. After cooling to room temperature, pour the reaction mixture into hexane to precipitate the product. Filter the precipitate, wash with hexane, and dry under vacuum to obtain the 6-bromo-8-fluoro-7-methoxyquinolin-4-ol.

  • Step 3 (Optional): Chlorination. To a stirred solution of 6-bromo-8-fluoro-7-methoxyquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5 eq), heat the mixture at 110°C for 1 hour. After cooling, carefully pour the reaction mixture into an ice-cold saturated sodium carbonate solution with stirring. Filter the resulting suspension, wash the solid with water, and dry under vacuum to obtain 4-chloro-6-bromo-8-fluoro-7-methoxyquinoline.[1]

Quantitative Data (Expected):

StepProductExpected YieldPurity
15-(((3-bromo-5-fluoro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione90-98%>95%
26-bromo-8-fluoro-7-methoxyquinolin-4-ol75-85%>95%
34-chloro-6-bromo-8-fluoro-7-methoxyquinoline90-98%>98%

Reaction Workflow:

G A This compound C Intermediate Enamine A->C Reflux B Meldrum's acid, Trimethyl orthoformate B->C E 6-bromo-8-fluoro-7-methoxyquinolin-4-ol C->E Cyclization D Diphenyl ether, 230°C D->E G 4-chloro-6-bromo-8-fluoro-7-methoxyquinoline E->G Chlorination F POCl3 F->G

Caption: Gould-Jacobs quinoline synthesis workflow.

Skraup-Doebner-von Miller Reaction

This classic reaction allows for the direct synthesis of the quinoline core. The protocol can be adapted from the synthesis of 6-methoxyquinoline.[2]

Experimental Protocol:

  • In a round-bottom flask, carefully add this compound (1.0 eq), glycerol (4.4 eq), the corresponding nitrobenzene derivative (e.g., 1-bromo-3-fluoro-2-methoxy-5-nitrobenzene, 0.5 eq) as an oxidizing agent, ferrous sulfate (0.2 eq), and boric acid (1.1 eq).

  • With vigorous stirring, slowly add concentrated sulfuric acid (volume ratio to glycerol of 1:6).

  • Heat the reaction mixture to 140°C and maintain reflux for 8 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.

  • Remove any resinous material and filter the solid. Wash the solid with distilled water and then with ethyl acetate.

  • Combine the organic phases and extract the aqueous phase with ethyl acetate. Combine all organic extracts.

  • Remove the solvent by reduced pressure distillation to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Data (Expected):

ProductExpected YieldPurity
6-bromo-8-fluoro-7-methoxyquinoline50-65%>95%

Synthesis of Substituted Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles. This method typically requires an ortho-haloaniline. Therefore, an initial iodination of this compound is necessary.

Experimental Protocol:

  • Step 1: Ortho-Iodination. To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS, 1.1 eq). Stir the reaction at room temperature until completion (monitored by TLC). After an aqueous workup, the desired 3-Bromo-5-fluoro-2-iodo-4-methoxyaniline can be isolated and purified.

  • Step 2: Larock Indole Synthesis. In a sealable reaction tube, combine the 3-Bromo-5-fluoro-2-iodo-4-methoxyaniline (1.0 eq), a disubstituted alkyne (2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., PPh₃, 0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent like DMF. Purge the tube with an inert gas (e.g., argon) and seal. Heat the reaction mixture at 100-120°C for 12-24 hours. After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[3][4][5]

Quantitative Data (Expected):

StepProductExpected YieldPurity
13-Bromo-5-fluoro-2-iodo-4-methoxyaniline70-85%>97%
2Substituted 6-bromo-4-fluoro-5-methoxyindole50-70%>95%

Reaction Workflow:

G A This compound C 3-Bromo-5-fluoro-2-iodo-4-methoxyaniline A->C Iodination B N-Iodosuccinimide B->C E Substituted Indole C->E Larock Cyclization D Disubstituted alkyne, Pd(OAc)2, K2CO3 D->E

Caption: Larock indole synthesis workflow.

Synthesis of Substituted Benzimidazoles and Quinoxalines

The synthesis of benzimidazoles and quinoxalines generally requires an ortho-phenylenediamine precursor. This can be prepared from this compound via a nitration-reduction sequence.

Preparation of the ortho-Phenylenediamine Intermediate

Experimental Protocol:

  • Step 1: Nitration. To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a nitrating agent such as potassium nitrate (1.05 eq). Stir the reaction at low temperature and allow it to slowly warm to room temperature until the starting material is consumed (monitored by TLC). Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product. Filter, wash with water, and dry to obtain the nitrated aniline. The major isomer is expected to be 4-bromo-2-fluoro-5-methoxy-1-nitro-6-aminobenzene due to directing effects.

  • Step 2: Reduction. Dissolve the nitrated aniline from Step 1 in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride (SnCl₂, 5.0 eq) in concentrated hydrochloric acid, or perform catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Upon completion, neutralize the reaction and extract the product with an organic solvent. Dry and concentrate the organic phase to yield 3-bromo-5-fluoro-4-methoxy-1,2-diaminobenzene.

Quantitative Data (Expected):

StepProductExpected YieldPurity
1Nitrated Aniline Intermediate60-75%>95%
23-bromo-5-fluoro-4-methoxy-1,2-diaminobenzene80-95%>97%
Synthesis of Benzimidazoles

Experimental Protocol:

  • To a solution of 3-bromo-5-fluoro-4-methoxy-1,2-diaminobenzene (1.0 eq) in a solvent such as ethanol, add an aldehyde (1.0 eq) and a catalytic amount of an acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Upon cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the 2-substituted-5-bromo-7-fluoro-6-methoxybenzimidazole.

Quantitative Data (Expected):

ProductExpected YieldPurity
Substituted Benzimidazole70-90%>98%
Synthesis of Quinoxalines

Experimental Protocol:

  • Dissolve 3-bromo-5-fluoro-4-methoxy-1,2-diaminobenzene (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in a solvent like ethanol or acetic acid.

  • Heat the mixture to reflux for 1-3 hours.

  • Cool the reaction mixture, and the product will often crystallize out. The solid can be collected by filtration and washed with a cold solvent. If necessary, the product can be purified by recrystallization.[6][7]

Quantitative Data (Expected):

ProductExpected YieldPurity
Substituted Quinoxaline85-95%>98%

Reaction Workflow for Benzimidazoles and Quinoxalines:

G A This compound C Nitrated Intermediate A->C Step 1 B Nitration B->C E o-Phenylenediamine Intermediate C->E Step 2 D Reduction D->E G Substituted Benzimidazole E->G Cyclization I Substituted Quinoxaline E->I Cyclization F Aldehyde F->G H 1,2-Dicarbonyl Compound H->I

Caption: Synthesis of Benzimidazoles and Quinoxalines.

Application in Drug Discovery

This compound serves as a versatile building block for generating libraries of novel heterocyclic compounds. The synthetic routes outlined above can be integrated into a drug discovery workflow to identify and optimize new therapeutic agents.

Drug Discovery Workflow:

G A This compound B Synthesis of Heterocyclic Libraries (Quinolines, Indoles, etc.) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: Drug discovery workflow.

References

Application Notes and Protocols: 3-Bromo-5-fluoro-4-methoxyaniline as a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromine atom for versatile coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a methoxy group influencing electronic characteristics, makes it an attractive starting material in medicinal chemistry. This intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways of cancer cells. The high purity of commercially available this compound, typically 98% or higher, ensures reliability and reproducibility in multi-step synthetic routes.[1]

Applications in API Synthesis: Targeting Fibroblast Growth Factor Receptor (FGFR)

A significant application of this compound is in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, migration, and angiogenesis.[2] Small molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.

The aniline moiety of this compound can be elaborated to construct the core scaffold of an inhibitor, while the bromo-substituent provides a reactive handle for introducing further complexity and diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

A key transformation involving this intermediate is its coupling with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, which is a common scaffold in many kinase inhibitors. For instance, the synthesis of advanced FGFR inhibitors often involves the coupling of a substituted phenyl group, derived from this compound, to a pyrrolopyrimidine backbone.

Experimental Protocols

The following protocols describe the synthesis of a key precursor from this compound and its subsequent use in a palladium-catalyzed coupling reaction to form a core structure of an FGFR inhibitor.

Protocol 1: Synthesis of (3-Fluoro-4-methoxyphenyl)boronic acid

This protocol outlines the preparation of the boronic acid derivative of this compound, a key reagent for subsequent Suzuki coupling reactions.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In an oven-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (3-Fluoro-4-methoxyphenyl)boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Ether Core

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to form a biaryl ether structure, a common motif in kinase inhibitors.

Materials:

  • (3-Fluoro-4-methoxyphenyl)boronic acid (from Protocol 1)

  • 2-Chloro-4-methylpyrimidine

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask, combine (3-Fluoro-4-methoxyphenyl)boronic acid (1.2 eq), 2-Chloro-4-methylpyrimidine (1.0 eq), palladium catalyst, and base.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((3-fluoro-4-methoxyphenyl)amino)-4-methylpyrimidine.

Data Presentation

The following table summarizes the expected quantitative data for the proposed Suzuki-Miyaura cross-coupling reaction.

ParameterValue
Starting Materials (3-Fluoro-4-methoxyphenyl)boronic acid, 2-Chloro-4-methylpyrimidine
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 18 hours
Expected Yield 75-85%
Purity (post-chromatography) >98%

Signaling Pathway and Experimental Workflow

The APIs synthesized from this compound often target the FGFR signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow for the synthesis and evaluation of such inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor FGFR Inhibitor (derived from This compound) Inhibitor->FGFR Inhibits Synthesis_Workflow Start This compound Step1 Boronic Acid Formation (Protocol 1) Start->Step1 Intermediate1 (3-Fluoro-4-methoxyphenyl)boronic acid Step1->Intermediate1 Step2 Suzuki Coupling (Protocol 2) Intermediate1->Step2 Intermediate2 Biaryl Ether Core Step2->Intermediate2 Step3 Further Synthetic Steps (e.g., amination, cyclization) Intermediate2->Step3 API Final API (FGFR Inhibitor) Step3->API BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) API->BioAssay

References

Application Notes and Protocols for C-N Bond Formation with 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of carbon-nitrogen (C-N) bonds utilizing 3-Bromo-5-fluoro-4-methoxyaniline as a key building block. This versatile intermediate is of significant interest in pharmaceutical and materials science research due to its unique electronic and structural properties. The methodologies described herein focus on two of the most powerful and widely used cross-coupling reactions for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

This compound is a substituted aniline derivative that serves as a valuable precursor in the synthesis of a wide range of complex organic molecules. The presence of a bromine atom allows for selective cross-coupling reactions, while the fluoro and methoxy groups can influence the molecule's reactivity, conformation, and ultimately the biological activity and material properties of its derivatives. The formation of C-N bonds is a fundamental transformation in organic synthesis, as these bonds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, and the Ullmann condensation, a copper-catalyzed reaction, are the premier methods for the construction of aryl-nitrogen bonds.[1][2] These reactions offer broad substrate scope and functional group tolerance, making them indispensable tools for medicinal chemists and materials scientists.

Reaction Principles

Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base and a phosphine ligand. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[3][4]

Ullmann Condensation: This classical reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with a nitrogen-containing nucleophile. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the development of modern catalytic systems with various ligands has enabled these reactions to proceed under much milder conditions.[1] The mechanism is believed to involve the formation of a copper(I)-amido species, which then reacts with the aryl halide.

Data Presentation: Representative Reaction Conditions

While specific examples for this compound are not extensively reported in the literature, the following tables provide representative conditions for Buchwald-Hartwig amination and Ullmann condensation based on reactions with structurally similar aryl bromides. These conditions can serve as an excellent starting point for the optimization of C-N cross-coupling reactions with the target molecule.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10016>95
2AnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (2)Toluene1102485-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)Dioxane1001280-90
4Pyrrolidine[Pd(allyl)Cl]₂ (1)RuPhos (2)LHMDS (1.5)THF801875-85

Table 2: Representative Conditions for Ullmann Condensation of Aryl Bromides

EntryAmineCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1ImidazoleCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF1202470-85
2AnilineCu₂O (5)L-Proline (10)K₃PO₄ (2)DMSO1103665-80
3PiperidineCuI (5)N,N'-Dimethylethylenediamine (10)Cs₂CO₃ (2)Dioxane1002470-80
4IndoleCu(acac)₂ (10)NoneK₂CO₃ (2)NMP1504860-75

Experimental Protocols

The following are generalized protocols for performing Buchwald-Hartwig amination and Ullmann condensation with this compound. Note: These are starting points and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, BrettPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.

Protocol 2: General Procedure for Ullmann Condensation

Materials:

  • This compound

  • Amine or other nitrogen nucleophile

  • Copper catalyst (e.g., CuI, Cu₂O, Cu(acac)₂)

  • Ligand (if required, e.g., 1,10-Phenanthroline, L-Proline)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Reaction vessel equipped with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a reaction vessel, add the copper catalyst (5-20 mol%), the ligand (if used, 10-40 mol%), and the base (2.0-3.0 equivalents).

  • Add this compound (1.0 equivalent) and the nitrogen nucleophile (1.2-2.0 equivalents).

  • Add the anhydrous solvent.

  • Flush the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 100-160 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layer may need to be washed with an aqueous solution of ammonia or EDTA to remove residual copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Inert Atmosphere B Add Pd Catalyst & Ligand A->B C Add Base B->C D Add Aryl Bromide & Amine C->D E Add Solvent D->E F Heating & Stirring E->F G Monitor Progress (TLC/LC-MS) F->G H Cool & Quench G->H I Extraction H->I J Drying & Concentration I->J K Purification (Chromatography) J->K

Buchwald-Hartwig Amination Experimental Workflow

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Cu Catalyst & Ligand B Add Base A->B C Add Aryl Bromide & Amine B->C D Add Solvent C->D E Heating & Stirring D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Extraction (aq. NH3 wash) G->H I Drying & Concentration H->I J Purification (Chromatography) I->J

Ullmann Condensation Experimental Workflow

Logical_Relationship cluster_main C-N Bond Formation Strategies cluster_methods Cross-Coupling Methods A This compound C Buchwald-Hartwig Amination A->C Pd-catalyzed D Ullmann Condensation A->D Cu-catalyzed B Nitrogen Nucleophile (Amine, Amide, Heterocycle) B->C B->D E N-Substituted Product C->E D->E

Logical Relationship of C-N Coupling Methods

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-fluoro-4-methoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-5-fluoro-4-methoxyaniline via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For aromatic amines like this compound, good starting points for solvent screening include alcohols such as ethanol or methanol, or a mixed solvent system like ethanol/water. A systematic approach to solvent selection is recommended.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines.[1] This can occur if the solution is too concentrated or cooled too quickly. Here are several strategies to address this:

  • Reduce Supersaturation: Reheat the solution and add a small amount of additional hot solvent to decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to create nucleation sites for crystal growth.

  • Seed Crystals: If available, add a small, pure crystal of this compound to the cooled, saturated solution to induce crystallization.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble can promote crystallization.

Q3: The recovery of my purified product is very low. What are the likely causes and how can I improve the yield?

A3: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, the product will be lost. To prevent this, preheat your filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Loss during transfer: Carefully transfer all material between flasks. Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring it to the filter can help recover more product.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the hot, dissolved solution of your crude product is colored, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also remove some of your desired product.

Q5: The melting point of my recrystallized product is still broad. What does this indicate?

A5: A broad melting point range typically indicates that the product is still impure. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. In this case, a second recrystallization may be necessary to achieve higher purity. The reported melting point for this compound is 70-73°C.[2]

Quantitative Data Summary

Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Appearance% RecoveryPurity (e.g., by HPLC)
Ethanol
Methanol
Isopropanol
Acetonitrile
Toluene
Ethanol/Water (e.g., 9:1)
Other:

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, methanol, isopropanol, ethanol/water mixtures) to each tube.

  • Observe the solubility at room temperature and upon gentle heating.

  • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen solvent.

  • Heat the mixture on a hot plate with stirring.

  • Add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Filtration:

  • Preheat a funnel (preferably a stemless funnel) and a receiving Erlenmeyer flask on the hot plate.

  • Place a fluted filter paper in the funnel.

  • Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

5. Crystallization:

  • Cover the receiving flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • For final drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration Dissolve->HotFilter If no decolorization Decolorize->HotFilter Cool Cool Slowly HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Pure Pure Product Dry->Pure

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Compound Oiled Out? Start->OilingOut LowYield Low Yield? Start->LowYield ColoredProduct Product Still Colored? Start->ColoredProduct ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes CoolSlowly Cool More Slowly OilingOut->CoolSlowly Yes ScratchSeed Scratch Flask / Add Seed Crystal OilingOut->ScratchSeed Yes No1 Proceed to Next Step OilingOut->No1 No CheckSolventVol Used Too Much Solvent? LowYield->CheckSolventVol Yes No3 Proceed to Next Step LowYield->No3 No UseCharcoal Use Activated Charcoal during Recrystallization ColoredProduct->UseCharcoal Yes No4 Proceed to Next Step ColoredProduct->No4 No MinimizeSolvent Use Minimum Hot Solvent CheckSolventVol->MinimizeSolvent Yes CheckCooling Incomplete Cooling? CheckSolventVol->CheckCooling No CoolLonger Cool for a Longer Period CheckCooling->CoolLonger Yes No2 Proceed to Next Step CheckCooling->No2 No

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis and Purification of 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-5-fluoro-4-methoxyaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield or Incomplete Bromination
  • Symptoms: The reaction mixture shows a significant amount of the starting material (3-fluoro-4-methoxyaniline) remaining after the reaction time.

  • Possible Causes and Solutions:

    • Insufficient Brominating Agent: Ensure the molar ratio of the brominating agent (e.g., N-Bromosuccinimide) to the starting material is appropriate, typically a slight excess of the brominating agent is used.

    • Reaction Temperature Too Low: While bromination of activated rings like anilines is often rapid, ensure the reaction temperature is maintained within the optimal range for the specific protocol.

    • Poor Quality of Brominating Agent: N-Bromosuccinimide can decompose over time. Use a fresh, high-purity batch of the reagent.

Issue 2: Formation of Multiple Products (Regioisomers)
  • Symptoms: TLC or HPLC analysis of the crude product shows multiple spots or peaks with similar retention times, indicating the presence of isomeric byproducts.

  • Possible Causes and Solutions:

    • Reaction Conditions Favoring Multiple Isomers: The directing effects of the amino, fluoro, and methoxy groups can lead to the formation of different regioisomers. The solvent polarity can influence the regioselectivity of the bromination of substituted anilines.[1] Experiment with different solvents (e.g., moving from a polar to a non-polar solvent) to optimize the formation of the desired isomer.[1]

    • Over-bromination: The high activation of the aniline ring can lead to the formation of di-brominated byproducts. To minimize this, consider protecting the amine group as an acetamide before bromination to reduce its activating effect. The protecting group can be removed after the bromination step.

Issue 3: Product Discoloration (Turning Yellow or Brown)
  • Symptoms: The isolated this compound, which may be a light-colored solid, gradually darkens over time.

  • Possible Causes and Solutions:

    • Oxidation of the Aniline: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

    • Residual Acidic Impurities: Traces of acid from the reaction or purification steps can promote degradation. Ensure the product is thoroughly washed and neutralized during the workup.

Issue 4: Difficulty in Purifying the Product by Column Chromatography
  • Symptoms: During silica gel column chromatography, the product streaks, leading to poor separation and low recovery.

  • Possible Causes and Solutions:

    • Interaction with Acidic Silica Gel: The basic aniline group can interact strongly with the acidic silanol groups on the surface of the silica gel. To counter this, add a small amount of a basic modifier, such as triethylamine (0.5-2% v/v), to the eluent.

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation. Develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized by their origin in the synthetic process:

  • From the Bromination Step:

    • Unreacted 3-fluoro-4-methoxyaniline (starting material).

    • Regioisomers of the brominated product (e.g., 2-bromo-5-fluoro-4-methoxyaniline).

    • Di-brominated byproducts.

  • From the Nitro Reduction Step (if the synthesis starts from a nitroaromatic precursor):

    • Unreacted nitro-intermediate.

    • Partially reduced intermediates such as nitroso and hydroxylamine compounds.

    • Azo- and azoxy- coupled byproducts.

  • General Impurities:

    • Residual solvents from the reaction or purification.

    • Oxidation products formed during storage.[2]

Q2: What is a good solvent for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines like this compound, common solvent systems to try include:

  • Ethanol/water

  • Ethyl acetate/hexanes

  • Toluene It may be necessary to use a solvent pair to achieve optimal recrystallization.[3][4][5]

Q3: How can I monitor the progress of the synthesis reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reactions. Use a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light or by using a staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q4: My purified this compound has a purity of >98% by HPLC, but it still has a slight color. Is this a concern?

A4: A slight coloration in an otherwise pure aniline can be due to trace amounts of highly colored oxidation byproducts. While the purity may be high according to HPLC analysis (which measures the relative area of the main peak), these colored impurities can be present in very small quantities. For many applications, this may not be an issue. However, if a completely colorless product is required, you can try treating a solution of the product with a small amount of activated carbon followed by filtration and recrystallization. Storing the product under an inert atmosphere will help prevent further discoloration.

Data Presentation

The following table provides representative data on the purity of this compound after different purification methods. The initial purity of the crude product is assumed to be around 90%.

Purification MethodPurity of Starting MaterialPurity of Final ProductTypical YieldNotes
Recrystallization~90%>98%70-85%Effective for removing less soluble or more soluble impurities.
Column Chromatography~90%>99%60-80%Can provide very high purity but may result in lower yields due to product loss on the column.
Acid-Base Extraction~90%~95-97%85-95%Good for removing neutral and acidic impurities, but may not separate basic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general procedure for the bromination of a substituted aniline.

  • Dissolve Starting Material: In a round-bottom flask, dissolve 1 equivalent of 3-fluoro-4-methoxyaniline in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the Reaction Mixture: Cool the flask in an ice bath to 0-5 °C.

  • Add Brominating Agent: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer. If acetic acid was used as the solvent, dilute with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a chromatography column with silica gel in a non-polar solvent like hexanes.

  • Prepare the Eluent: Prepare a solvent mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) containing 1% triethylamine.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute: Elute the column with the prepared solvent mixture, gradually increasing the polarity if necessary.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolate the Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Dissolve the Crude Product: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heat to Dissolve: Heat the mixture while stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3-fluoro-4-methoxyaniline bromination Bromination with NBS start->bromination workup Aqueous Workup bromination->workup tlc TLC bromination->tlc crude_product Crude this compound workup->crude_product column_chromatography Column Chromatography (Silica gel, Hexanes/EtOAc + 1% TEA) crude_product->column_chromatography recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product hplc_gcms HPLC / GC-MS pure_product->hplc_gcms nmr NMR pure_product->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_impurities Impurity Detected cluster_solutions Recommended Action start Crude Product Analysis (TLC/HPLC) starting_material Unreacted Starting Material start->starting_material regioisomers Regioisomers start->regioisomers polar_impurities Polar Impurities start->polar_impurities nonpolar_impurities Non-polar Impurities start->nonpolar_impurities rerun_reaction Re-run reaction with adjusted stoichiometry or longer reaction time starting_material->rerun_reaction column_chrom Column Chromatography with optimized eluent regioisomers->column_chrom recrystallize Recrystallization polar_impurities->recrystallize acid_base_ext Acid-Base Extraction polar_impurities->acid_base_ext nonpolar_impurities->column_chrom nonpolar_impurities->recrystallize

Caption: Troubleshooting guide for the removal of common impurities.

References

Technical Support Center: Bromination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the bromination of substituted anilines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bromination of aniline resulted in a mixture of products with multiple bromine atoms, primarily a white precipitate. How can I achieve selective monobromination?

A1: Issue Diagnosis and Solution

Troubleshooting Steps:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to Br₂.[8][9][10] It can provide better control over the reaction and minimize the formation of polybrominated byproducts.

  • Solvent Selection: The choice of solvent can influence the reactivity and selectivity of the bromination. Using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction and potentially improve the yield of the monobrominated product compared to polar solvents.[11]

Q2: I am observing significant amounts of tar-like, dark-colored byproducts in my reaction mixture. What is causing this and how can I prevent it?

A2: Issue Diagnosis and Solution

The formation of tar-like substances is often due to the oxidation of the aniline substrate. The amino group is susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. This can lead to the formation of colored impurities and polymeric materials.

Troubleshooting Steps:

  • Degas Solvents: Ensure that your reaction solvents are degassed to remove dissolved oxygen, which can contribute to oxidation.

  • Control Reaction Temperature: Running the reaction at a lower temperature can help to minimize oxidation side reactions.

  • Use of a Protective Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric oxidation.

  • Alternative Bromination Methods: Consider using methods that do not involve harsh oxidative conditions. For instance, copper-catalyzed bromination using CuBr₂ can be a milder alternative.[12]

Q3: The regioselectivity of my monobromination is poor, yielding a mixture of ortho and para isomers. How can I improve the selectivity for a specific isomer?

A3: Issue Diagnosis and Solution

The amino group directs incoming electrophiles to both the ortho and para positions. Achieving high regioselectivity can be challenging due to electronic and steric factors.

Troubleshooting Steps:

  • Steric Hindrance via Protection: Acetylation of the amino group not only reduces its activating effect but also introduces a bulky acetamido group. This steric hindrance favors the formation of the para-isomer over the ortho-isomer.[7]

  • Solvent Effects with NBS: The polarity of the solvent can significantly influence the regioselectivity when using NBS for bromination. As shown in the table below, the choice of solvent can be tuned to favor the formation of a particular isomer.

  • Catalytic Methods: Copper-catalyzed bromination has been shown to provide high regioselectivity for the para-position in many cases.[12]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the side reactions and control methods in the bromination of anilines.

Table 1: Comparison of Product Distribution in Aniline Bromination

Brominating Agent/ConditionsSubstrateMajor ProductSide ProductsYield of Major ProductReference
Br₂ in Glacial Acetic AcidAniline2,4,6-TribromoanilineMono- and di-brominated anilines~56%[4]
NBS with NH₄OAc catalystAnilinep-Bromoanilineo-BromoanilineHigh[13]
CuBr₂ in Ionic LiquidAnilinep-Bromoanilineo-Bromoaniline, Di-bromoanilineHigh[12]

Table 2: Solvent Effect on the Regioselectivity of NBS Bromination of 3-Chloroaniline

SolventIsomer Ratio (2-bromo : 4-bromo : 6-bromo)
Dichloromethane (DCM)12 : 88 : 0
Acetonitrile (MeCN)16 : 84 : 0
Tetrahydrofuran (THF)21 : 79 : 0
N,N-Dimethylformamide (DMF)26 : 74 : 0
Methanol (MeOH)33 : 67 : 0
Acetic Acid (AcOH)39 : 61 : 0
Water (H₂O)45 : 55 : 0

Data adapted from Bartoli, S. et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(8), 1305-1308.[14][15]

Experimental Protocols

Protocol 1: Controlled Monobromination of Aniline via Acetylation

This three-step protocol involves the protection of the amino group, followed by bromination and subsequent deprotection.

Step 1: Acetylation of Aniline to Acetanilide

  • In a flask, dissolve aniline in water and add concentrated hydrochloric acid.

  • Prepare a separate solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride and swirl to mix.

  • Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure acetanilide.

Step 2: Bromination of Acetanilide

  • Dissolve the purified acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

  • After the addition is complete, continue stirring for a short period.

  • Pour the reaction mixture into ice-cold water to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.[7][16][17]

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Reflux the p-bromoacetanilide with aqueous hydrochloric acid.

  • After the reaction is complete, cool the solution and neutralize it with a base (e.g., sodium hydroxide) to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash with water, and dry.

Protocol 2: Copper-Catalyzed Bromination of Aniline

This method provides a direct route to monobrominated anilines with high regioselectivity.

  • To a solution of the substituted aniline in an ionic liquid (e.g., 1-hexyl-3-methylimidazolium bromide), add copper(II) bromide (CuBr₂).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent.

  • Purify the product by column chromatography.[12]

Visualizations

Bromination_Side_Reactions Aniline Substituted Aniline Bromination Bromination (e.g., Br2) Aniline->Bromination Desired Monobrominated Aniline Bromination->Desired Desired Pathway Poly Polybrominated Aniline Bromination->Poly Side Reaction 1 Oxidation Oxidation Products (Tars) Bromination->Oxidation Side Reaction 2 Isomers Mixture of o/p Isomers Bromination->Isomers Side Reaction 3

Caption: Common side reactions in the bromination of substituted anilines.

Troubleshooting_Workflow Start Bromination Experiment Problem Undesired Products Observed? Start->Problem Polybromination Polybromination? Problem->Polybromination Yes End Successful Monobromination Problem->End No Oxidation Tar Formation? Polybromination->Oxidation No Solution1 Protect Amino Group (Acetylation) Polybromination->Solution1 Yes Isomers Poor Regioselectivity? Oxidation->Isomers No Solution2 Use Milder Conditions (e.g., NBS, Lower Temp) Oxidation->Solution2 Yes Solution3 Control Regioselectivity (Solvent, Catalyst) Isomers->Solution3 Yes Isomers->End No Solution1->End Solution2->End Solution3->End Acetylation_Protection_Workflow cluster_0 Protection-Bromination-Deprotection Sequence Aniline Aniline Acetylation Acetylation (Acetic Anhydride) Aniline->Acetylation Acetanilide Acetanilide (Protected Aniline) Acetylation->Acetanilide Bromination Bromination (Br2 or NBS) Acetanilide->Bromination Bromoacetanilide p-Bromoacetanilide Bromination->Bromoacetanilide Hydrolysis Hydrolysis (Acid or Base) Bromoacetanilide->Hydrolysis Product p-Bromoaniline Hydrolysis->Product

References

Optimization of Suzuki coupling conditions for electron-deficient anilines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of Electron-Deficient Anilines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura cross-coupling reactions involving electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an electron-deficient aniline resulting in a low yield?

A1: Low yields in Suzuki couplings with electron-deficient anilines can stem from several factors. Electron-withdrawing groups on the aniline can decrease the nucleophilicity of the arylboronic acid derivative, slowing the transmetalation step. Additionally, the aniline's nitrogen atom can coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1] For electron-deficient aryl halides, while the oxidative addition step is often faster, subsequent steps can be problematic.[2][3][4]

Q2: My starting materials are being consumed, but I see a complex mixture of byproducts. What are the common side reactions?

A2: The most common side reactions in Suzuki coupling are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is a common issue with electron-deficient heteroaryl boron compounds, especially in the presence of aqueous bases.[1][5] Using the corresponding pinacol ester or trifluoroborate salt instead of the boronic acid can sometimes mitigate this.[1][4]

  • Dehalogenation: This side reaction involves the replacement of the halogen on your aryl halide with a hydrogen atom.[6] It can occur when the palladium(II) intermediate reacts with a hydride source, which can be promoted by certain bases or solvents.[6][7]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide, leading to symmetric biaryl byproducts.

Q3: How do I choose the right catalyst and ligand for coupling an electron-deficient aniline?

A3: Palladium catalysts are most commonly used for Suzuki couplings.[2][3] For challenging substrates like electron-deficient anilines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective as they can promote the difficult oxidative addition (especially for aryl chlorides) and stabilize the palladium catalyst.[1][3][8] For instance, CataXCium A Pd G3 has been identified as a uniquely effective catalyst system for Suzuki cross-couplings on some unprotected ortho-bromoanilines.[9] Preformed palladium complexes or palladacycles can also offer enhanced stability and reactivity.[3]

Q4: Which base is most suitable for my reaction?

A4: The choice of base is crucial and often requires screening. Inorganic bases are common, and their strength can influence the outcome.

  • Potassium Carbonate (K₂CO₃): A moderately strong and commonly used base.[6][10][11]

  • Potassium Phosphate (K₃PO₄): An effective base that often promotes high reaction rates.[6][8]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective for slow reactions but may also promote side reactions.[6][8]

  • Potassium Fluoride (KF): A milder base that can sometimes prevent the cleavage of base-sensitive functional groups like esters.[6][12] Organic bases like triethylamine (Et₃N) are also used but may be less effective than inorganic bases in some systems.[6][10]

Q5: The aniline nitrogen seems to be inhibiting my catalyst. What can I do?

A5: The Lewis basicity of the aniline's amino group can indeed lead to catalyst inhibition.[1] One common strategy is to protect the amine group (e.g., as an amide or carbamate) before the coupling reaction, followed by a deprotection step. However, developing methods that work on unprotected anilines is of great interest.[9] Alternatively, using bulky ligands can create a sterically hindered environment around the palladium center, potentially reducing the inhibitory coordination of the aniline nitrogen.[13]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize your Suzuki coupling reaction when encountering poor results.

Logical Workflow for Troubleshooting

G cluster_start Initial Observation cluster_analysis Analysis of Crude Reaction Mixture cluster_solutions1 Solutions for Unreacted Starting Material cluster_solutions2 Solutions for Byproduct Formation start Low Yield or No Reaction analysis Analyze by TLC/LC-MS/NMR start->analysis sm_unreacted Starting Material Unreacted? analysis->sm_unreacted byproducts Complex Mixture of Byproducts? analysis->byproducts sm_unreacted->byproducts No sol1 Increase Temperature sm_unreacted->sol1 Yes sol5 Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, KF) byproducts->sol5 Yes sol2 Switch to More Active Catalyst (e.g., Buchwald Ligand System) sol1->sol2 sol3 Ensure Inert Atmosphere (Degas Solvent Thoroughly) sol2->sol3 sol4 Use Pd(0) Source or Efficient Precatalyst sol3->sol4 sol6 Lower Reaction Temperature sol5->sol6 sol7 If Protodeboronation: Switch Boronic Acid to Pinacol Ester or Trifluoroborate sol6->sol7 sol8 If Dehalogenation: Use Weaker Base (e.g., KF) sol7->sol8 G cluster_reactants Reactants pd0 Pd(0)L_n pd2 R¹-Pd(II)L_n-X pd0->pd2 Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (R¹-R²) pd2_trans->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2 boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_trans base Base base->pd2_trans activates

References

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted debromination during palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues related to debromination observed during experiments.

Q1: I'm observing significant formation of a debrominated byproduct. What is the first and most effective parameter to change?

A1: The first parameters to investigate are typically the base and the reaction temperature.

  • Change the Base: Strong bases, especially alkoxides like NaOtBu, can promote the formation of palladium-hydride species, which are often responsible for debromination.[1] Switching to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective first step to mitigate this side reaction.[1][2] For aryl bromides, weak bases like Cs₂CO₃ are often sufficient, whereas aryl chlorides might require stronger bases.[3]

  • Lower the Temperature: Unwanted side reactions like debromination can have a higher activation energy than the desired cross-coupling.[1] Lowering the reaction temperature can therefore selectively slow down the debromination pathway more than the desired reaction, improving the product ratio.[2][4]

Q2: My reaction is sluggish, and lowering the temperature further is not feasible. How can I improve the reaction rate while still avoiding debromination?

A2: In this scenario, focus on the catalyst system, specifically the ligand.

  • Ligand Selection: The choice of phosphine ligand is critical.[4] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step in the catalytic cycle.[1] This increased rate can help the desired coupling reaction outcompete the debromination pathway.[1] Screening a panel of ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), is a recommended strategy.[1][5]

Q3: Can the solvent system contribute to debromination?

A3: Yes, the solvent can be a source of hydrogen for the hydrodebromination side reaction.[6]

  • Solvent Choice: Protic solvents, including alcohols or residual water, can act as hydride sources.[2][7] Using anhydrous, aprotic solvents like toluene, dioxane, or THF is recommended to minimize this possibility.[2] In some cases, polar aprotic solvents like DMF have been observed to favor dehalogenation.[8]

  • Degassing: It is crucial to thoroughly degas all solvents and reagents to remove oxygen. Oxygen can deactivate the palladium catalyst, potentially leading to the formation of palladium black and other side reactions.[9]

Q4: I've optimized the base, temperature, and ligand, but I still see some debromination. What else can I check?

A4: At this point, consider the purity of your reagents and the overall reaction time.

  • Reagent Purity: Ensure that all starting materials, including the aryl bromide and the coupling partner (e.g., boronic acid), are of high purity.[9] Impurities can sometimes interfere with the catalytic cycle or contribute to side reactions.[1] For instance, boronic acids can degrade over time.[1] Using more stable boronic esters, such as pinacol esters, can sometimes mitigate issues related to the stability of the coupling partner.[7]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions, including debromination. Monitor the reaction's progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.[2]

Frequently Asked Questions (FAQs)

This section provides background information on the debromination side reaction.

Q5: What is debromination in the context of palladium-catalyzed cross-coupling?

A5: Debromination, also known as hydrodebromination, is a common side reaction where the bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom.[7] This leads to the formation of a reduced, non-functionalized arene or alkene, which reduces the yield of the desired cross-coupled product and can complicate purification.[1]

Q6: How can I detect if debromination is occurring in my reaction?

A6: The presence of the debrominated byproduct can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to identify the debrominated product by its molecular weight.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the appearance of a new aromatic proton signal in the place where the bromine atom was located.[5]

  • Thin Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting aryl bromide.[2]

Q7: What is the primary mechanism of debromination?

A7: Debromination is often attributed to the formation of a palladium-hydride (Pd-H) species.[7] This hydride can be transferred to the palladium center from various sources in the reaction mixture, such as the base, solvent (especially alcohols), or even the phosphine ligand.[3][7] Once the Ar-Pd(II)-Br intermediate is formed after oxidative addition, a competing pathway involving this Pd-H species can lead to reductive elimination of the debrominated arene (Ar-H) instead of the desired cross-coupled product.[7]

Q8: Does the choice of palladium precursor affect debromination?

A8: While the ligand and reaction conditions are generally more influential, the choice and handling of the palladium source are important for overall catalytic activity and preventing side reactions. Using Pd(II) sources like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species.[7] This reduction step can sometimes be inefficient or lead to the formation of palladium black (aggregated, inactive palladium), which can negatively impact the reaction.[7][10] Modern, well-defined palladium precatalysts, such as the Buchwald G3 palladacycles, are designed to generate the active LPd(0) catalyst cleanly and efficiently, which can lead to more robust and reproducible results.

Data Presentation: Influence of Reaction Parameters on Debromination

The following tables summarize the effect of different reaction parameters on the ratio of the desired cross-coupling product to the undesired debrominated byproduct.

Table 1: Effect of Base on a Suzuki-Miyaura Coupling Reaction

Entry Base (equiv.) Solvent Temp (°C) Desired Product Yield (%) Debrominated Product (%)
1 NaOtBu (2.0) Toluene 100 Low High
2 K₃PO₄ (2.0) Toluene/H₂O 80 85 <5
3 K₂CO₃ (2.0) Toluene/H₂O 80 78 <5

| 4 | Cs₂CO₃ (2.0) | Dioxane | 100 | 92 | <2 |

Note: This table represents typical trends compiled from multiple sources.[1][2][3][4] Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Ligand on a Suzuki-Miyaura Coupling Reaction

Entry Ligand Solvent Temp (°C) Desired Product Yield (%) Debrominated Product (%)
1 PPh₃ Dioxane 100 45 30
2 P(o-tolyl)₃ Dioxane 100 65 15
3 SPhos Dioxane 80 95 <2

| 4 | XPhos | Toluene | 100 | 93 | <3 |

Note: This table illustrates general trends observed in the literature.[1][4][5] The performance of ligands is highly substrate-dependent.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is adapted for substrates prone to hydrodebromination.[4][8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL)

  • Schlenk flask and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry, oven-flamed Schlenk flask, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[4]

  • Under a positive pressure of the inert gas, add the Pd(OAc)₂ and XPhos.

  • Add the degassed 1,4-dioxane and water via syringe.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Diagrams of Key Processes

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation (with R-B(OR)₂) PdII->Transmetal R-B(OR)₂ + Base PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product

Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Debromination_Mechanism PdII Ar-Pd(II)L₂-Br PdH Ar-Pd(II)L₂-H PdII->PdH Hydride_Source Hydride Source (Base, Solvent, etc.) Hydride_Source->PdII Competing Pathway RedElim_H Reductive Elimination PdH->RedElim_H Debrom_Product Ar-H (Debrominated Byproduct) RedElim_H->Debrom_Product Pd0 Pd(0)L₂ RedElim_H->Pd0

Caption: Proposed mechanism for the undesired debromination side reaction.

Troubleshooting_Workflow Start Debromination Observed Step1 Step 1: Evaluate Base Is it a strong base (e.g., NaOtBu)? Start->Step1 Action1 Action: Switch to milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) Step1->Action1 Yes Step2 Step 2: Assess Temperature Is the reaction run at high temp (>100 °C)? Step1->Step2 No Action1->Step2 Action2 Action: Lower temperature (e.g., to 80 °C) and monitor Step2->Action2 Yes Step3 Step 3: Analyze Catalyst System Using simple ligands (e.g., PPh₃)? Step2->Step3 No Action2->Step3 Action3 Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Step3->Action3 Yes Step4 Step 4: Check Solvents & Reagents Using protic solvents? Reagents old? Step3->Step4 No Action3->Step4 Action4 Action: Use anhydrous aprotic solvent. Ensure high purity of reagents. Step4->Action4 Yes End Debromination Minimized Step4->End No Action4->End

Caption: A logical workflow for troubleshooting and minimizing debromination.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling of 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on catalyst selection and troubleshooting for the Suzuki coupling of 3-Bromo-5-fluoro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The primary challenges with this substrate arise from its electronic properties. The aniline moiety is electron-rich, which can slow down the rate-determining oxidative addition step of the catalytic cycle.[1][2] Additionally, the presence of the free amine can potentially coordinate with the palladium catalyst, leading to catalyst inhibition. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.

Q2: Which type of palladium catalyst is most suitable for this reaction?

A2: For electron-rich and sterically hindered aryl bromides like this compound, palladium catalysts with bulky and electron-rich phosphine ligands are generally the most effective.[2][3] These ligands promote the oxidative addition step and stabilize the catalytic species. Buchwald-type ligands such as SPhos and XPhos are excellent starting points.[4] Additionally, palladacycle pre-catalysts like CataCXium® A Pd G3 have shown unique efficacy in couplings involving unprotected ortho-bromoanilines and are worth considering.[5]

Q3: What is the recommended starting point for catalyst and ligand screening?

A3: A good starting point is to screen a few reliable catalyst systems. We recommend beginning with Pd(dppf)Cl₂, a versatile catalyst, and a second-generation Buchwald pre-catalyst like SPhos Pd G4. If these do not provide satisfactory results, expanding the screen to include other bulky phosphine ligands such as XPhos or considering a palladacycle like CataCXium A Pd G3 would be the next logical step.[5]

Q4: How critical is the choice of base and solvent for this coupling?

A4: The base and solvent system is critical for a successful Suzuki coupling. The base is required to activate the boronic acid for transmetalation.[3] For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[5] Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[5] In some cases, a small amount of water in the solvent mixture can be beneficial.[5]

Q5: My boronic acid seems to be degrading during the reaction. How can I prevent this?

A5: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially under basic conditions.[6] To mitigate this, you can try using a milder base like potassium fluoride (KF) or using anhydrous conditions. Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent degradation.[6]

Troubleshooting Guides

Low to No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition The electron-rich nature of the aniline substrate can hinder this step. Switch to a catalyst system with a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[4] Consider using a higher reaction temperature.
Catalyst Deactivation The aniline substrate may be inhibiting the catalyst. Ensure rigorous inert atmosphere conditions to prevent oxidation of the Pd(0) species. Degas all solvents and reagents thoroughly.
Ineffective Base The chosen base may not be strong enough to promote transmetalation efficiently. Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[5] Ensure the base is finely powdered and anhydrous.
Boronic Acid Decomposition Protodeboronation may be consuming the boronic acid. Use a milder base (e.g., KF), strictly anhydrous conditions, or protect the boronic acid as a pinacol ester.
Poor Solubility of Reagents Reagents may not be fully dissolved at the reaction temperature. Screen alternative solvents like toluene, DMF, or a mixture of solvents (e.g., dioxane/water).
Formation of Side Products
Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple. It can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6] Ensure the reaction is thoroughly degassed. Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) pre-catalyst.
Protodeboronation The boronic acid is replaced by a hydrogen atom.Use a milder base, anhydrous conditions, or a more stable boronate ester.[6]
Debromination of Starting Material The bromo group is replaced by a hydrogen atom.This can be a sign of catalyst decomposition or side reactions with the solvent or base. Lowering the reaction temperature or screening different catalyst/ligand combinations may help.

Data Presentation

Recommended Catalyst Systems for Screening
Catalyst SystemLigandBaseSolventTemperature (°C)Catalyst Loading (mol%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-1001-3
Pd₂(dba)₃XPhosCs₂CO₃Toluene90-1101-3
Pd(dppf)Cl₂-K₂CO₃DME80-902-5
CataCXium® A Pd G3-Cs₂CO₃2-MeTHF70-902-5

Note: This data is compiled from literature on analogous substituted bromoanilines and serves as a starting point for optimization.[5][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane with 10% degassed water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3 eq).

  • Inerting the Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide 3-Bromo-5-fluoro- 4-methoxyaniline (Ar-Br) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimal for electron-rich aryl bromides? start->check_catalyst change_catalyst Switch to a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a palladacycle. check_catalyst->change_catalyst No check_base_solvent Is the base/solvent combination appropriate? check_catalyst->check_base_solvent Yes change_catalyst->check_base_solvent change_base_solvent Use a stronger base (Cs₂CO₃, K₃PO₄). Screen aprotic polar solvents (Dioxane, 2-MeTHF). check_base_solvent->change_base_solvent No check_reagents Are reagents pure and degassed? Is boronic acid stable? check_base_solvent->check_reagents Yes change_base_solvent->check_reagents purify_reagents Ensure anhydrous and degassed conditions. Use boronate ester if protodeboronation is suspected. check_reagents->purify_reagents No success Reaction Optimized check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reactions involving bromoaniline substrates, with a particular focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

The base is a crucial component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] There are two widely accepted mechanisms for its role:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This complex then readily transfers its organic group to the palladium(II) center.[1][2]

  • Hydroxide Pathway: The base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This intermediate then reacts with the neutral boronic acid in the transmetalation step.[1]

The operative pathway can depend on the specific base, solvent, and substrates used. Ultimately, the base's function is to increase the reactivity of the organoboron species towards the palladium complex.[2]

Q2: How does the aniline functional group affect the Suzuki-Miyaura reaction?

The amino group (-NH₂) on the bromoaniline substrate can influence the reaction in several ways:

  • Electronic Effects: The amino group is electron-donating, which can make the oxidative addition of the aryl bromide to the Pd(0) catalyst slower compared to electron-deficient aryl halides.

  • Coordinating Effects: The nitrogen atom's lone pair can coordinate to the palladium center. This can sometimes interfere with the catalytic cycle and lead to catalyst inhibition or side reactions.[3] For challenging substrates, especially ortho-substituted anilines, protecting the amine group is a common strategy, though recent methods have been developed for unprotected anilines.[4][5]

  • Basicity: The aniline itself is basic and can influence the overall basicity of the reaction medium.

Q3: Which types of bases are commonly used for coupling bromoanilines?

A variety of inorganic and organic bases are employed. The choice depends heavily on the specific substrates and desired reaction conditions.

  • Inorganic Bases: These are the most common.[1]

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) are widely used and represent a good starting point for optimization.[6] Cesium carbonate (Cs₂CO₃) is a stronger base and is often effective for more challenging couplings, such as those with ortho-bromoanilines.[4][7]

    • Phosphates (e.g., K₃PO₄) are another popular choice, particularly for electron-deficient or sterically hindered substrates.[7][8]

    • Hydroxides (e.g., NaOH, KOH) are strong bases but can sometimes promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[1]

    • Fluorides (e.g., KF, CsF) are also used, with fluoride ions believed to play a unique role in activating the boronic acid.[1]

  • Organic Bases: These are generally less common but are useful when inorganic bases are incompatible with the substrate.[1]

    • Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) can be used, especially for base-sensitive substrates.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common issue, especially with electronically or sterically challenging bromoanilines.[7]

Potential CauseRecommended Actions
Ineffective Base The chosen base may be too weak to facilitate transmetalation effectively. Solution: Screen a panel of bases with varying strengths. For bromoanilines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[7] Ensure the base is finely powdered and anhydrous.[7]
Poor Catalyst/Ligand Choice The oxidative addition step may be slow. Solution: Select a suitable palladium catalyst and ligand. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can accelerate this step.[7] For unprotected ortho-bromoanilines, specific catalysts like CataCXium® A Pd G3 have shown high efficacy.[5][7]
Inappropriate Solvent The solvent affects reagent solubility and catalyst stability. Solution: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are common choices.[7] Sometimes a mixture of an organic solvent with water (e.g., dioxane/water) is beneficial.[4][7]
Oxygen Contamination The Pd(0) catalyst is oxygen-sensitive and can be oxidized to inactive Pd(II) or palladium black.[9] Solution: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[9]
Boronic Acid Instability Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) is a common side reaction, especially at high temperatures or under harsh basic conditions.[7] Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] Use the boronic acid as fresh as possible and check its purity.

Issue 2: Reaction Stalls Before Completion

Potential CauseRecommended Actions
Catalyst Deactivation The active Pd(0) species may precipitate out of the solution as palladium black.[9] Solution: Consider using a more robust catalyst system, lowering the reaction temperature, or ensuring strict exclusion of oxygen.[9] If stalling is observed, adding a fresh portion of the catalyst may restart the reaction.[7]
Reagent Insolubility The starting material or an intermediate may be precipitating from the solution.[9] Solution: Try a different solvent or solvent mixture that provides better solubility for all components at the reaction temperature.
Insufficient Base The base may be consumed by side reactions or may not be strong enough to drive the reaction to completion. Solution: Increase the equivalents of the base or switch to a stronger base.

Issue 3: Formation of Significant Side Products

Potential CauseRecommended Actions
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of Pd(II) species and oxygen.[10] Solution: Ensure the reaction mixture is properly degassed.[10] Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst can help.
Dehalogenation of Bromoaniline The bromoaniline is reduced to aniline. This can occur if a hydride source is present, which can arise from the decomposition of solvents or amine bases.[10] Solution: Use a high-purity, anhydrous solvent. If using an amine base, consider switching to an inorganic base.
Protodeboronation The boronic acid is converted back to the corresponding arene. Solution: Use milder bases, lower reaction temperatures, or switch to more stable boronic esters or trifluoroborate salts.[7]

Quantitative Data Summary

Table 1: Comparison of Common Bases for Suzuki-Miyaura Reactions

BasepKa of Conjugate Acid (approx.)Common SubstratesTypical Yields (%)Notes
K₂CO₃10.3Aryl bromidesModerate to HighA common starting point, but may be too weak for challenging substrates.[1][3]
Cs₂CO₃10.2Aryl bromides, hindered substratesHighMore soluble and basic than K₂CO₃; effective for difficult couplings like those with ortho-bromoanilines.[4][5]
K₃PO₄12.3Aryl bromides, chlorides, electron-deficient substratesHigh to ExcellentA strong, non-nucleophilic base often used for challenging couplings.[7][8] A small amount of water can be beneficial.[7]
NaOH / KOH15.7Aryl bromides70-90%Strong bases; can lead to side reactions like hydrolysis or protodeboronation.[1]
KF3.2Aryl bromidesModerate to HighFluoride ions have a specific activating effect on the boronic acid.[1]
TEA (Et₃N)10.8Base-sensitive substratesModerateOrganic base, often less effective than inorganic bases in aqueous conditions.[1]
DIPEA11.0Base-sensitive substratesVariableA non-nucleophilic organic base suitable for substrates with sensitive functional groups.[1]

Note: pKa values can vary depending on the solvent and measurement conditions.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline

This protocol provides a starting point for optimization.

Materials:

  • Bromoaniline (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1 mixture, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromoaniline (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol).

  • Add the degassed solvent (5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: High-Throughput Screening of Bases

This protocol can be adapted for parallel synthesis platforms to quickly identify the optimal base.

  • Prepare a stock solution of the bromoaniline, boronic acid, and palladium catalyst in the chosen solvent.

  • Dispense equal aliquots of this stock solution into an array of reaction vials.

  • To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA), ensuring the molar equivalents are consistent.

  • Seal the vials, place them in a heated shaker block, and run the reactions under identical conditions (temperature, time).

  • After the reaction time, quench all reactions and analyze the crude mixtures by LC-MS to determine the relative conversion to the desired product.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Ar-X pdiil_b Ar-Pd(II)L₂-R' pdiil->pdiil_b R'-B(OR)₂ + Base pdiil_b->pd0 Ar-R' Troubleshooting_Workflow start Low Yield or Stalled Reaction with Bromoaniline q_base Is the base strong enough? (e.g., K₂CO₃ used) start->q_base a_base Screen stronger bases: K₃PO₄, Cs₂CO₃ q_base->a_base No q_cat Is the catalyst/ligand optimal? q_base->q_cat Yes a_base->q_cat a_cat Try bulky, electron-rich ligands (e.g., Buchwald type) q_cat->a_cat No q_conditions Are reaction conditions harsh? q_cat->q_conditions Yes a_cat->q_conditions check_side_products Analyze for side products: - Homocoupling - Dehalogenation - Protodeboronation q_conditions->check_side_products Yes success Reaction Optimized q_conditions->success No a_conditions Lower temperature. Use boronic ester. a_conditions->success check_side_products->a_conditions Base_Selection_Tree start Select Bromoaniline Substrate q_sterics Is the bromoaniline ortho-substituted? start->q_sterics a_sterics_yes Use strong, bulky base: Cs₂CO₃ or K₃PO₄ q_sterics->a_sterics_yes Yes q_electronics Is the aniline ring electron-deficient? q_sterics->q_electronics No a_electronics_yes Start with K₃PO₄ q_electronics->a_electronics_yes Yes q_sensitive Are other functional groups base-sensitive? q_electronics->q_sensitive No a_sensitive_yes Use milder inorganic base (K₂CO₃) or organic base (DIPEA) q_sensitive->a_sensitive_yes Yes a_default Start with K₂CO₃ or K₃PO₄ q_sensitive->a_default No

References

Troubleshooting low yields in the synthesis of 3-Bromo-5-fluoro-4-methoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoro-4-methoxyaniline and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products. A general workflow for troubleshooting is presented below.

TroubleshootingWorkflow cluster_synthesis Synthesis Workflow cluster_purity_issues Purity Issues cluster_reaction_issues Reaction Condition Issues cluster_workup_issues Work-up & Purification Issues Start Low Yield of This compound CheckPurity Verify Starting Material Purity (3-fluoro-4-methoxyaniline) Start->CheckPurity ReactionConditions Evaluate Reaction Conditions CheckPurity->ReactionConditions [ Purity OK ] ImpureStart Impure Starting Material CheckPurity->ImpureStart [ Impure ] Workup Assess Work-up & Purification ReactionConditions->Workup [ Conditions OK ] SideReactions Side Reactions (e.g., Polybromination) ReactionConditions->SideReactions [ Byproducts ] IncompleteReaction Incomplete Reaction ReactionConditions->IncompleteReaction [ Low Conversion ] Optimize Optimize Reaction Parameters Workup->Optimize [ Issues Identified ] ProductLoss Product Loss during Extraction Workup->ProductLoss PoorCrystallization Poor Recrystallization Yield Workup->PoorCrystallization SuccessfulProduct High Yield Pure Product Optimize->SuccessfulProduct PurifyStart Purify Starting Material ImpureStart->PurifyStart PurifyStart->ReactionConditions SideReactions->Optimize IncompleteReaction->Optimize ProductLoss->Optimize PoorCrystallization->Optimize

Caption: A flowchart illustrating the troubleshooting workflow for low yields in the synthesis of this compound.

Question 1: I am observing the formation of multiple brominated products, leading to a low yield of the desired this compound. How can I improve the selectivity?

Answer:

The aniline functionality is a strong activating group, which can lead to polybromination of the aromatic ring. To achieve selective monobromination, it is crucial to control the reactivity of the starting material, 3-fluoro-4-methoxyaniline.

Recommended Strategies:

  • Protection of the Amine Group: The most effective strategy is to protect the amino group as an acetamide before bromination. The acetyl group moderates the activating effect, allowing for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.

  • Choice of Brominating Agent: Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine. NBS allows for a slower and more controlled release of bromine into the reaction mixture.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to minimize over-reaction.

  • Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents) to avoid excess reagent that can lead to di-bromination.

Question 2: My reaction is incomplete, and I am recovering a significant amount of the starting material (3-fluoro-4-methoxyaniline). What could be the cause?

Answer:

Incomplete reactions can be due to several factors related to reaction kinetics and reagent activity.

Troubleshooting Steps:

  • Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Quality: Ensure that the brominating agent (e.g., NBS) is of high purity and has not decomposed. It is advisable to use freshly opened or properly stored reagents.

  • Solvent: The choice of solvent can influence the reaction rate. Acetic acid is a commonly used solvent for such brominations. Ensure the solvent is anhydrous if required by the specific protocol.

  • Activation of Brominating Agent: In some cases, a catalytic amount of a protic or Lewis acid can enhance the reactivity of the brominating agent.

Question 3: The reaction mixture turns dark, and I am getting a low yield of a discolored product. What is causing this?

Answer:

Darkening of the reaction mixture is often an indication of oxidation of the aniline starting material or product.

Preventive Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Purified Reagents: Use purified and colorless starting materials. Impurities in the aniline can catalyze oxidation.

  • Controlled Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation processes.

  • Work-up Procedure: During the work-up, a wash with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) can help to remove colored impurities.

Frequently Asked Questions (FAQs)

What is a typical synthetic route for this compound?

A common and effective synthetic pathway involves a three-step process starting from a commercially available precursor.

SynthesisPathway cluster_synthesis_path Synthetic Pathway Start 3-Fluoro-4-methoxyaniline Step1 Acetylation (Protection) Start->Step1 Intermediate1 N-(3-fluoro-4-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 N-(3-bromo-5-fluoro-4-methoxyphenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (Deprotection) Intermediate2->Step3 End This compound Step3->End

Caption: A diagram illustrating the synthetic pathway for this compound.

What are the key parameters to control for optimal yield in the bromination step?

The key parameters for a successful bromination are:

  • Temperature: Low temperatures are generally preferred to control selectivity.

  • Rate of Addition: Slow, dropwise addition of the brominating agent is crucial to maintain a low concentration of the electrophile and prevent side reactions.

  • Solvent: A suitable solvent that can dissolve the starting material and is inert to the reaction conditions is important. Acetic acid or a chlorinated solvent are common choices.

How can I effectively purify the final product?

Purification of this compound can typically be achieved through the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from any unreacted starting materials or side products. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an efficient purification technique. The choice of solvent will depend on the solubility of the product and impurities.

  • Acid-Base Extraction: During the work-up, an acid wash can be used to remove any unreacted aniline starting material.

Quantitative Data

The following table summarizes illustrative yield data for the synthesis of a closely related compound, 3-bromo-4-methoxyaniline, which can serve as a reference for optimizing the synthesis of this compound.[1][2]

StepStarting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Brominationp-FluoronitrobenzeneN-BromosuccinimideAcetic Acid254.590.7
Etherification3-Bromo-4-fluoronitrobenzeneSodium MethoxideMethanol200.896.4
Nitro Reduction3-Bromo-4-methoxynitrobenzeneSodium SulfideWater95572.3

Experimental Protocols

The following are general experimental protocols for the key steps in the synthesis of this compound, based on procedures for analogous compounds. Researchers should adapt and optimize these protocols for their specific requirements.

Protocol 1: Acetylation of 3-Fluoro-4-methoxyaniline
  • Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-fluoro-4-methoxyphenyl)acetamide.

Protocol 2: Bromination of N-(3-fluoro-4-methoxyphenyl)acetamide
  • Dissolve N-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-bromo-5-fluoro-4-methoxyphenyl)acetamide.

Protocol 3: Hydrolysis of N-(3-bromo-5-fluoro-4-methoxyphenyl)acetamide
  • Suspend the crude N-(3-bromo-5-fluoro-4-methoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the deprotection by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a basic solution (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

References

Column chromatography conditions for purifying 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 3-Bromo-5-fluoro-4-methoxyaniline. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully isolating this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on standard silica gel?

A1: The main challenge arises from the basic nature of the aniline functional group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] Such interactions can cause significant peak tailing, poor separation, and in some instances, irreversible adsorption of the compound to the stationary phase.[1][2]

Q2: What are the recommended stationary phases for the purification of this compound?

A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective for purifying basic compounds like anilines. Recommended options include:

  • Amine-functionalized silica: This is often the best choice as it neutralizes the acidic sites on the silica surface, leading to improved peak shape and recovery.[2][3]

  • Reversed-phase silica (C18): This is a good alternative, particularly if the compound or impurities are highly polar.[4][5]

  • Alumina (neutral or basic): This can be a suitable alternative to silica gel for separating basic compounds.[1]

Q3: What mobile phase (eluent) should I use for purifying this compound?

A3: The choice of mobile phase depends on the selected stationary phase.

  • For Normal-Phase (Silica Gel or Amine-Functionalized Silica): A common approach is to use a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[2] To prevent peak tailing on standard silica, it is highly recommended to add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent.[1][6]

  • For Reversed-Phase (C18): A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[4] To improve peak shape and resolution, a small amount of an additive like formic acid or ammonium formate can be beneficial.[4]

Q4: How do I determine the optimal solvent ratio for my column?

A4: The best way to determine the ideal solvent system is by using Thin Layer Chromatography (TLC).[7][8] The goal is to find a solvent mixture that provides a good separation of your target compound from its impurities, with the Rf value of this compound ideally falling between 0.2 and 0.3.[1]

Q5: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A5: If your compound has poor solubility in the eluent, "dry loading" is the recommended method.[9] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a dry, free-flowing powder.[1] This powder can then be carefully added to the top of the packed column.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using TLC to achieve an Rf of 0.2-0.3 for the target compound.[1] A less polar solvent system will increase retention and may improve separation.[1]
The column was overloaded with the crude sample.Use a column with a larger diameter or decrease the amount of sample loaded.[1]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase, such as phenyl-functionalized silica, which offers different selectivity through π-π interactions.[1][10] A very slow, shallow gradient elution might also enhance the separation.[1]
Product Tailing or Streaking Strong interaction between the basic aniline and acidic silica gel.Add a basic modifier like triethylamine (TEA) (0.5-2%) or ammonium hydroxide to the mobile phase.[1][6]
Use an amine-functionalized or reversed-phase (C18) column to minimize interactions with acidic silanol groups.[2][3][5]
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds on silica, a solvent system containing methanol and a basic modifier might be necessary.[11]
The compound has irreversibly adsorbed to or decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running the column.[11] If it's unstable, use a less acidic stationary phase like deactivated silica, alumina, or reversed-phase silica.[11]
Product Elutes Too Quickly (in the Solvent Front) The mobile phase is too polar.Start with a less polar solvent system. Always check the initial fractions, as the compound might have eluted very quickly.[11]
The sample was not properly loaded, leading to channeling.Ensure the sample is loaded in a concentrated, narrow band. Dry loading can help achieve this.[9]

Experimental Protocols

Recommended Method: Normal-Phase Chromatography on Silica Gel with a Basic Modifier

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.

  • TLC Method Development:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) containing 1% triethylamine.

    • Identify the solvent system that gives an Rf value of approximately 0.2-0.3 for the target compound and good separation from impurities.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[1]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle positive pressure to maintain a steady flow rate.

    • Collect fractions in an orderly manner (e.g., in test tubes).[1]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Troubleshooting Column Chromatography of Anilines start Start Purification tlc Develop Method using TLC start->tlc run_column Run Column tlc->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem Encountered? analyze_fractions->problem poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing / Streaking problem->tailing no_elution Compound Not Eluting problem->no_elution success Pure Product Isolated problem->success No optimize_mp Optimize Mobile Phase Polarity poor_sep->optimize_mp change_sp Change Stationary Phase (e.g., Amine-Silica, C18) poor_sep->change_sp tailing->change_sp add_base Add Basic Modifier (e.g., TEA) tailing->add_base increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability optimize_mp->run_column change_sp->run_column add_base->run_column increase_polarity->run_column check_stability->change_sp

Caption: A logical workflow for troubleshooting common issues in column chromatography.

References

Technical Support Center: Byproduct Identification in 3-Bromo-5-fluoro-4-methoxyaniline Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-4-methoxyaniline. The information provided will assist in the identification of potential byproducts in common reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities that might be present in the starting material, this compound?

A1: Impurities in the starting material can be carried through a reaction and mistaken for byproducts. Potential impurities in commercially available this compound could include isomers formed during synthesis, such as those with different substitution patterns of the bromo, fluoro, and methoxy groups on the aniline ring. Unreacted starting materials from the synthesis of this compound, or over-brominated/fluorinated species, may also be present. It is crucial to run a preliminary LC-MS analysis of the starting material to identify any pre-existing impurities.

Q2: What are the likely byproducts in an N-acylation reaction of this compound?

A2: In N-acylation reactions, besides the desired mono-acylated product, several byproducts can form. A common byproduct is the di-acylated aniline, where the acyl group attaches twice to the nitrogen atom. Additionally, if the reaction conditions are not carefully controlled, oxidation of the aniline to the corresponding nitroso or nitro compound can occur. Hydrolysis of the starting material or the product back to the aniline can also be observed if water is present.

Q3: What are the typical byproducts observed in a Suzuki-Miyaura cross-coupling reaction with this compound?

A3: Suzuki-Miyaura coupling reactions are powerful for C-C bond formation, but they are not without potential side reactions. A common byproduct is the homocoupling of the boronic acid reagent, leading to a biaryl species of the coupling partner. Another frequently observed byproduct is the de-bromination of the starting material, this compound, resulting in the formation of 3-fluoro-4-methoxyaniline.[1][2][3][4] Additionally, side reactions involving the phosphine ligands of the palladium catalyst can sometimes lead to the formation of phosphine oxides or other related impurities.

Q4: How can I confirm the identity of a suspected byproduct by LC-MS?

A4: To confirm the identity of a suspected byproduct, you should first determine its molecular weight from the mass spectrum. Look for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For bromine-containing compounds, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes) should be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, which is a powerful tool for confirming the molecular formula of an unknown. Further confirmation can be achieved by synthesizing the suspected byproduct and comparing its retention time and mass spectrum with the unknown peak in your reaction mixture.

Troubleshooting Guides

Problem 1: An unexpected peak is observed in the LC-MS chromatogram of my reaction mixture.
  • Question: I see a significant, unexpected peak in my LC-MS chromatogram. How do I identify it?

  • Answer:

    • Analyze the Mass Spectrum: Determine the m/z of the molecular ion of the unknown peak. Check for the characteristic isotopic pattern if you suspect it contains bromine.

    • Consider Potential Byproducts: Refer to the table of potential byproducts below for common reactions. Does the observed m/z match any of the predicted values?

    • Analyze the UV Spectrum: If you are using a PDA/DAD detector, the UV spectrum of the unknown peak can provide clues about its structure. Compare it to the UV spectrum of your starting material and product.

    • Check the Starting Material: Inject a sample of your starting this compound to see if the peak is an impurity.

    • Perform Blank Injections: Run a blank injection (solvent only) to ensure the peak is not a system contaminant or carryover from a previous injection.

Problem 2: I suspect the formation of a de-brominated byproduct.
  • Question: My mass spectrum shows a peak that could correspond to the de-brominated product. How can I be sure?

  • Answer:

    • Check the Isotopic Pattern: The de-brominated product will not have the characteristic bromine isotopic pattern. The absence of this pattern for a peak with the expected m/z of the de-brominated species is strong evidence.

    • Compare Retention Times: The de-brominated product is more polar than the starting material and will likely have a shorter retention time on a reverse-phase column.

    • Spiking Experiment: If a standard of the suspected de-brominated compound (3-fluoro-4-methoxyaniline) is available, spike a small amount into your sample. If your suspected peak increases in intensity, it confirms its identity.

Data Presentation: Potential Byproducts and their Mass Spectral Data

The following table summarizes the key parent compound and a list of hypothesized potential byproducts in common reactions involving this compound, along with their predicted mass spectral data for positive ion electrospray ionization (ESI).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Notes
This compound C₇H₇BrFNO220.04220.9768 / 222.9747Starting material, shows characteristic Br isotopic pattern.[5]
N-acetyl-3-bromo-5-fluoro-4-methoxyaniline C₉H₉BrFNO₂262.08262.9873 / 264.9853Expected product of N-acetylation.
N,N-diacetyl-3-bromo-5-fluoro-4-methoxyaniline C₁₁H₁₁BrFNO₃304.11304.9979 / 306.9958Potential di-acylation byproduct.
3-Fluoro-4-methoxyaniline C₇H₈FNO141.15142.0664De-brominated byproduct.[6][7][8][9]
3-Bromo-5-fluoro-4-nitrosoaniline C₇H₅BrFN₂O₂234.03235.9622 / 237.9601Potential oxidation byproduct.
3-Bromo-5-fluoro-4-nitroaniline C₇H₄BrFN₂O₃250.02251.9571 / 253.9551Potential oxidation byproduct.
Biphenyl (from Phenylboronic Acid) C₁₂H₁₀154.21155.0855Homocoupling byproduct in Suzuki reaction with phenylboronic acid.[10]

Experimental Protocols

Representative Experimental Protocol: N-acetylation of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).

  • Addition of Acylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

LC-MS Method for Reaction Monitoring and Byproduct Identification
  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive.

  • Scan Range: m/z 100-500.

  • Data Analysis: Identify the retention times and mass-to-charge ratios of the starting material, product, and any potential byproducts.

Mandatory Visualization

experimental_workflow cluster_reaction N-acetylation Reaction cluster_workup Work-up and Purification cluster_analysis LC-MS Analysis start Dissolve this compound in solvent add_base Add Base (e.g., Triethylamine) start->add_base add_acyl Add Acylating Agent (e.g., Acetic Anhydride) add_base->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify prepare_sample Prepare Sample for LC-MS purify->prepare_sample inject Inject into LC-MS prepare_sample->inject acquire_data Acquire Chromatogram and Mass Spectra inject->acquire_data analyze Analyze Data for Byproducts acquire_data->analyze

Caption: Experimental workflow for N-acetylation and byproduct analysis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM This compound Product N-acetyl-3-bromo-5-fluoro-4-methoxyaniline SM->Product Acetic Anhydride, Base Byproduct N,N-diacetyl-3-bromo-5-fluoro-4-methoxyaniline Product->Byproduct Excess Acetic Anhydride

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 3-Bromo-5-fluoro-4-methoxyaniline and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H NMR spectrum of 3-Bromo-5-fluoro-4-methoxyaniline, a key pharmaceutical intermediate, with structurally related compounds. Due to the limited availability of public domain spectral data for this compound, this guide presents a predicted spectrum based on the analysis of similar molecules. This information is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted and Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound and experimental data for analogous compounds. Predictions for the target molecule are derived from established substituent effects on the chemical shifts and coupling constants in substituted benzene rings.

CompoundSolventAromatic Proton 1 (ppm)Aromatic Proton 2 (ppm)-OCH3 (ppm)-NH2 (ppm)
This compound (Predicted) CDCl3~6.7 (d, J ≈ 2.5 Hz)~6.9 (d, J ≈ 2.5 Hz)~3.8 (s)~3.7 (br s)
3-Bromo-4-methylaniline[1]CDCl36.62 (dd, J = 8.3, 2.3 Hz)6.95 (d, J = 2.3 Hz)-3.65 (s)
3-Fluoro-4-methoxyanilineCDCl36.5-6.8 (m)6.5-6.8 (m)3.83 (s)3.65 (br s)
4-Bromoaniline[2]CDCl36.55 (d, J = 8.7 Hz)7.23 (d, J = 8.7 Hz)-3.65 (br s)
3-Bromoaniline[2]CDCl36.57 (d, J = 7.8 Hz)6.80-6.86 (m)-3.67 (br s)
4-Fluoroaniline[2]CDCl36.62-6.57 (m)6.87-6.81 (m)-3.54 (br s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Experimental Protocol

The following is a general experimental protocol for acquiring a 1H NMR spectrum, applicable to the compounds listed above.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

  • The spectrometer is tuned to the proton (¹H) frequency.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used.

  • Key acquisition parameters include:

    • Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Pulse Width: Calibrated for a 90° pulse.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.

  • The coupling constants (J-values) are measured from the splitting patterns of the signals.

Structural Rationale and Visualization

The predicted 1H NMR spectrum of this compound is based on its chemical structure. The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.

G cluster_0 This compound C1 C C2 C-Br C1->C2 C6 C-H (Hα) C2->C6 C3 C-F C3->C1 C4 C-OCH3 C4->C3 C5 C-NH2 C5->C4 C6->C5

Caption: Chemical structure of this compound.

The electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy and amino groups influence the chemical shifts of the aromatic protons. The fluorine atom will also introduce splitting (coupling) to the adjacent proton.

G Start Acquire FID Process Fourier Transform Start->Process Raw Data Analyze Phase and Baseline Correction Process->Analyze Reference Chemical Shift Referencing Analyze->Reference Integrate Integration Reference->Integrate Couple Coupling Constant Measurement Integrate->Couple End Final Spectrum Couple->End Interpreted Data

Caption: Workflow for 1H NMR data acquisition and processing.

References

A Comparative Guide to the 13C NMR Analysis of 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-fluoro-4-methoxyaniline. In the absence of publicly available experimental data for this specific compound, this report offers a robust predictive analysis supported by a comparative study of structurally related molecules. By examining the substituent effects of bromo, fluoro, methoxy, and amino groups on the aniline framework, we can confidently assign the chemical shifts for the target molecule.

Predicted and Comparative 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. The introduction of electron-donating or electron-withdrawing groups can cause significant upfield or downfield shifts, respectively. The following tables summarize the predicted 13C NMR data for this compound and the experimental data for key comparative compounds. The predictions were generated using a combination of established NMR prediction algorithms and analysis of substituent chemical shifts (SCS).

Table 1: Predicted 13C NMR Chemical Shifts for this compound and Related Intermediates (in CDCl₃)

Carbon3-Bromo-5-fluoroaniline (Predicted)3-Bromo-4-methoxyaniline (Predicted)5-Fluoro-4-methoxyaniline (Predicted)This compound (Predicted)
C1147.9145.8142.1143.5
C2104.1116.1114.5106.2
C3131.5123.5116.3 (d, J=19 Hz)110.1
C4124.9150.2151.5 (d, J=10 Hz)148.7 (d, J=11 Hz)
C5163.8 (d, J=243 Hz)113.8155.8 (d, J=245 Hz)158.1 (d, J=248 Hz)
C6109.8 (d, J=23 Hz)112.9102.1 (d, J=25 Hz)104.7 (d, J=24 Hz)
OCH₃-56.556.856.9

Note: Predicted values are estimations based on computational models and may vary from experimental results. 'd' denotes a doublet due to C-F coupling, with the predicted coupling constant (J) in Hertz.

Table 2: Experimental 13C NMR Chemical Shifts for Parent and Monosubstituted Analogues (in CDCl₃)

CarbonAniline4-Methoxyaniline3-Bromoaniline3-FluoroanilineAnisole
C1146.6139.8148.3148.9 (d, J=11 Hz)159.9
C2/C6115.2114.8114.1/123.1102.8 (d, J=25 Hz)/110.1 (d, J=21 Hz)114.1
C3/C5129.3116.2130.6/121.7130.4 (d, J=10 Hz)/164.2 (d, J=243 Hz)129.6
C4118.6152.0119.0106.8 (d, J=3 Hz)120.8
OCH₃-55.6--54.9

Data sourced from spectral databases and literature.

Analysis and Interpretation

The predicted chemical shifts for this compound can be rationalized by considering the additive effects of the substituents on the aniline ring.

  • C1 (ipso-Carbon to NH₂): The strong electron-donating amino group typically shields this carbon. However, the presence of ortho and para substituents modulates this effect.

  • C2 and C6: These carbons are influenced by their proximity to the various substituents. The predicted shifts reflect the combined electronic effects of the adjacent groups.

  • C3 (ipso-Carbon to Br): The bromine atom is expected to have a relatively small deshielding effect on the carbon it is attached to.

  • C4 (ipso-Carbon to OCH₃): The electron-donating methoxy group causes a significant downfield shift for the carbon it is bonded to.

  • C5 (ipso-Carbon to F): The fluorine atom causes a very large downfield shift for the carbon it is directly attached to, and the signal will appear as a doublet with a large coupling constant (¹JCF ≈ 248 Hz).

  • OCH₃: The methoxy carbon signal is expected in its characteristic region around 57 ppm.

The comparison with the experimental data of the simpler analogues in Table 2 provides a basis for understanding these substituent effects. For instance, the significant downfield shift of the fluorine-bearing carbon in 3-fluoroaniline is a key diagnostic feature that is also predicted for the target molecule.

Visualizing the Analysis

The following diagrams illustrate the structure of the target molecule and the logical workflow for its 13C NMR analysis.

G 13C NMR Analysis Workflow A Obtain Structure of This compound B Predict 13C NMR Spectrum (e.g., using nmrdb.org, CASPRE) A->B E Compare Predicted Spectrum with Analog Data B->E C Gather Experimental Data for Analogous Compounds D Analyze Substituent Chemical Shifts (SCS) C->D D->E F Assign Chemical Shifts to Carbons of Target Molecule E->F

A Comparative Guide to the HPLC Analysis and Purity Determination of 3-Bromo-5-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate analysis of chemical intermediates are critical for the integrity of research and the safety of final pharmaceutical products. 3-Bromo-5-fluoro-4-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis and purity determination of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of substituted anilines and other aromatic compounds.[2] It offers excellent precision and is suitable for non-volatile and thermally labile molecules.

Experimental Protocol: HPLC Method

A generalized yet robust HPLC method applicable to a range of aniline homologs and isomers can be adapted for this compound.[2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[2]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of substituted anilines.[2]

  • Mobile Phase: A gradient mixture of acetonitrile and water is effective. For improved peak shape and resolution of aniline compounds, a small amount of an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid can be added to the mobile phase.[2][3]

    • Solvent A: 0.1% Trifluoroacetic Acid in Water

    • Solvent B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration similar to the working standard.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical quantitative data from an HPLC analysis of a this compound sample. Purity is determined using the area normalization method.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.215,0000.5Impurity A (e.g., starting material)
212.52,955,00098.5This compound
315.830,0001.0Impurity B (e.g., over-brominated product)

Workflow for HPLC Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase) prep->hplc Dissolve in Mobile Phase inject Injection of Sample/Standard hplc->inject separation Chromatographic Separation inject->separation detection UV/PDA Detection separation->detection data Data Acquisition & Processing detection->data report Purity Calculation & Reporting data->report

Experimental workflow for HPLC analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectral data.[4] While HPLC is often preferred for anilines due to their polarity and potential for thermal degradation, GC-MS can be a valuable complementary technique.[5][6]

Experimental Protocol: GC-MS Method

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation: GC-MS Purity Analysis

The following table presents hypothetical data from a GC-MS analysis of the same sample.

Peak No.Retention Time (min)Peak Area %Identification (based on MS)
18.90.4Impurity A (e.g., starting material)
214.398.6This compound
317.11.0Impurity B (e.g., over-brominated product)

Comparison of HPLC and GC-MS for Purity Determination

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.[2]Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[4]Volatile and semi-volatile compounds that are thermally stable.
Quantitation Excellent quantitative precision and reproducibility.[4]Good quantitation, but can be affected by matrix effects.
Impurity Identification Based on retention time and UV spectra. Can be coupled with MS for definitive identification (LC-MS).Definitive identification through mass spectral libraries and fragmentation patterns.[4]
Sample Preparation Simpler, dissolution in mobile phase.[2]May require derivatization for polar compounds, though often not necessary for anilines.
Throughput Generally moderate.Can be faster for volatile compounds.

Logical Comparison of Analytical Techniques

Method_Comparison cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - Excellent for non-volatile compounds - High quantitative precision - Robust and reproducible hplc_node->hplc_adv hplc_disadv Disadvantages: - Lower resolution than capillary GC - Impurity ID requires MS coupling hplc_node->hplc_disadv gcms_node Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - High separation efficiency - Definitive impurity identification - High sensitivity gcms_node->gcms_adv gcms_disadv Disadvantages: - Requires volatile & thermally stable analytes - Potential for thermal degradation gcms_node->gcms_disadv decision Choice of Method for This compound decision->hplc_node Primary choice for routine purity and quantitation decision->gcms_node Complementary for impurity identification and volatile analysis

Comparison of HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are valuable techniques for the purity determination of this compound. HPLC is the preferred method for routine quality control due to its robustness, precision, and applicability to a wide range of potential non-volatile impurities.[4] GC-MS serves as an excellent complementary technique, offering superior separation for volatile impurities and providing definitive structural information for their identification.[4] For a comprehensive characterization of this compound, the use of both techniques is recommended to ensure the highest level of quality and purity.

References

FT-IR Spectral Analysis: A Comparative Guide for 3-Bromo-5-fluoro-4-methoxyaniline and Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-fluoro-4-methoxyaniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this report establishes a predicted spectral profile based on the known characteristic infrared absorption frequencies of its constituent functional groups. To support this analysis, experimental FT-IR data for structurally related aniline derivatives are presented for comparison. This document is intended for researchers, scientists, and professionals in drug development to aid in the characterization and quality control of this important chemical entity.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary functional groups: the amine (N-H), the methoxy (C-O), the carbon-fluorine (C-F) bond, the carbon-bromine (C-Br) bond, and the substituted benzene ring.

Key Predicted Absorptions:

  • N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration typically appears at a higher wavenumber than the symmetric stretching vibration.

  • C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹.

  • N-H Bending: A characteristic N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.

  • Aromatic C=C Stretching: Multiple bands of variable intensity are predicted in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected to appear in the 1335-1250 cm⁻¹ region.

  • C-O Stretching: The asymmetric C-O-C stretching of the methoxy group should produce a strong absorption band in the 1275-1200 cm⁻¹ range, while the symmetric stretch will appear around 1075-1020 cm⁻¹.

  • C-F Stretching: A strong absorption band characteristic of the C-F stretch is predicted in the 1400-1000 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 680-515 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will give rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Comparative FT-IR Data of Structurally Related Anilines

To provide experimental context for the predicted spectrum of this compound, the following table summarizes the key FT-IR absorption bands for aniline, 4-methoxyaniline, and 3-bromoaniline. These compounds represent the core aniline structure and the introduction of key substituents present in the target molecule.

Functional GroupVibrational ModeAniline (cm⁻¹)4-Methoxyaniline (cm⁻¹)3-Bromoaniline (cm⁻¹)Predicted this compound (cm⁻¹)
Amine N-H Asymmetric Stretch~3430~3420~34253500-3400
N-H Symmetric Stretch~3350~3340~33503400-3300
N-H Bend (Scissoring)~1620~1620~16151650-1580
C-N Stretch~1275~1240~12801335-1250
Aromatic Ring C-H Stretch>3000>3000>3000>3000
C=C Stretch~1600, ~1500~1610, ~1510~1590, ~14801600-1450
C-H Bend (Out-of-Plane)~750, ~690~830~850, ~770, ~680900-675
Methoxy Asymmetric C-O-C StretchN/A~1240N/A1275-1200
Symmetric C-O-C StretchN/A~1030N/A1075-1020
Halogen C-F StretchN/AN/AN/A1400-1000
C-Br StretchN/AN/A~680, ~540680-515

Note: The wavenumber values for aniline, 4-methoxyaniline, and 3-bromoaniline are approximate and based on publicly available spectral data. The predicted ranges for this compound are derived from standard FT-IR correlation tables.

Experimental Protocol for FT-IR Spectroscopy of Solid Samples

The following is a standard procedure for obtaining the FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Apparatus and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory.

  • Spatula.

  • Solid sample of the aniline derivative.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to press the solid sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.

  • Acquire Spectrum: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary. The peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Visualization of the Analytical Workflow

The logical flow for the comparative analysis of the FT-IR spectrum is illustrated in the diagram below.

FTIR_Analysis_Workflow FT-IR Spectral Comparison Workflow A Target Compound: This compound B Identify Functional Groups: - Amine (1°) - Methoxy - Fluoro - Bromo - Aromatic Ring A->B C Predict FT-IR Spectrum based on Group Frequencies B->C F Compile Data in Comparison Table C->F D Select Analogue Compounds: - Aniline - 4-Methoxyaniline - 3-Bromoaniline E Acquire Experimental FT-IR Spectra of Analogues D->E E->F G Comparative Analysis and Interpretation F->G

A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoro-4-methoxyaniline and Other Bromoanilines in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Substituted bromoanilines are a versatile class of intermediates, prized for their utility in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3-Bromo-5-fluoro-4-methoxyaniline against other bromoanilines, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, side-by-side experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected reactivity based on established electronic and steric principles and provides supporting data from analogous systems.

Understanding the Reactivity of Substituted Bromoanilines

The reactivity of a bromoaniline in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The key step often influenced by these factors is the oxidative addition of the aryl bromide to the palladium(0) catalyst.

Electronic Effects:

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂), increase the electron density on the aromatic ring. This generally slows down the rate of oxidative addition, as the carbon of the C-Br bond is less electrophilic.

  • Electron-withdrawing groups (EWGs) , such as fluoro (-F) and nitro (-NO₂), decrease the electron density on the aromatic ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.[1]

In the case of This compound , the substituents present a nuanced electronic profile. The methoxy group at the 4-position is a strong electron-donating group through resonance (+R effect) and weakly withdrawing through induction (-I effect). The fluorine atom at the 5-position is strongly electron-withdrawing through induction (-I effect) and weakly donating through resonance (+R effect). The amino group is a strong electron-donating group. The cumulative effect of these substituents will modulate the electron density at the C-Br bond at the 3-position. The fluorine atom's strong inductive effect is expected to enhance the reactivity of the C-Br bond towards oxidative addition compared to a non-fluorinated analogue like 3-bromo-4-methoxyaniline.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the bromoaniline substrate is a key factor in determining reaction efficiency. Generally, aryl bromides are more reactive than aryl chlorides due to the lower bond dissociation energy of the C-Br bond.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromoanilines with Phenylboronic Acid

Bromoaniline DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoanilinePd(dppf)Cl₂K₂CO₃DME801295
3-BromoquinolineP1-xantphosK₃PO₄Dioxane/H₂O1100.1782[2]
4-BromonitrobenzenePd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-Good[2]

Based on electronic principles, the electron-withdrawing fluorine atom in this compound is expected to render it more reactive than 3-bromo-4-methoxyaniline in Suzuki-Miyaura coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst.[3]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromoanilines with Aniline

Bromoaniline DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoanilinePd₂(dba)₃ / XPhosNaOtBuToluene100292
4-Bromo-3-methoxyanilinePd(OAc)₂ / XPhosNaOtBuToluene10012-2470-90 (expected)[4]
2-BromopyridinePd(OAc)₂ / dpppNaOtBuToluene80-55-98[5]

The presence of the electron-withdrawing fluorine atom in this compound is anticipated to increase its reactivity in Buchwald-Hartwig amination compared to non-fluorinated analogues.

Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is another important transformation for aryl halides. The reactivity in SNA r reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[1] These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6]

For this compound, the fluorine atom is a moderate electron-withdrawing group. However, the potent electron-donating effects of the amino and methoxy groups would likely deactivate the ring towards traditional SNA r by increasing electron density, making it a less favorable reaction pathway compared to palladium-catalyzed cross-coupling reactions. For an SNA r reaction to be efficient, stronger electron-withdrawing groups, such as nitro groups, are typically required.[7]

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and other bromoanilines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials:

  • Bromoaniline derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromoaniline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[4]

Materials:

  • Bromoaniline derivative (1.0 mmol)

  • Amine (1.1-1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., XPhos, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.2 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the bromoaniline derivative and the solvent.

  • Finally, add the amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these key transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)₂ Base pd_aryl_intermediate Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(NHR'R'')(L₂)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)-NR'R''(L₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Bromoaniline, Coupling Partner, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound represents a valuable and reactive building block for palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing fluorine atom meta to the bromine is expected to enhance its reactivity in both Suzuki-Miyaura and Buchwald-Hartwig reactions compared to non-fluorinated analogues. Conversely, the strong electron-donating properties of the amino and methoxy groups likely render it less suitable for traditional nucleophilic aromatic substitution reactions. The provided experimental protocols and reaction pathway diagrams offer a solid foundation for researchers to develop efficient synthetic routes utilizing this and other substituted bromoanilines. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity in specific applications.

References

Electronic and steric effects of substituents on the reactivity of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals detailing the electronic and steric influence of substituents on the reactivity of substituted anilines. This document provides a comparative analysis supported by experimental data, detailed protocols, and mechanistic diagrams.

The reactivity of the amino group in aniline is critically influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom and the steric environment around it, thereby affecting the aniline's basicity, nucleophilicity, and susceptibility to various chemical transformations. Understanding these effects is paramount for predicting reaction outcomes and designing synthetic routes in drug discovery and materials science. This guide provides a comprehensive comparison of electronic and steric effects on the reactivity of substituted anilines in two key reactions: acylation and diazotization.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent can be quantified by its Hammett parameter (σ), which reflects its electron-donating or electron-withdrawing nature. A negative σ value indicates an electron-donating group (EDG), which increases the electron density on the aniline nitrogen, enhancing its basicity (higher pKa) and nucleophilicity. Conversely, a positive σ value signifies an electron-withdrawing group (EWG), which decreases electron density, leading to lower basicity (lower pKa) and reduced nucleophilicity.[1]

Steric effects arise from the spatial arrangement of atoms. Bulky substituents, particularly in the ortho position, can physically hinder the approach of reactants to the amino group, thereby decreasing the reaction rate, a phenomenon known as steric hindrance.[2]

Basicity of Substituted Anilines

The basicity of an aniline derivative, as indicated by the pKa of its conjugate acid, is a fundamental measure of the availability of the lone pair of electrons on the nitrogen atom. The following table summarizes the pKa values for a range of substituted anilines, illustrating the impact of electronic and steric effects.

SubstituentPositionHammett Constant (σ)pKa
-NO₂ortho--0.29[3]
meta+0.712.50[3]
para+0.781.02[3]
-Clortho-2.64[3]
meta+0.373.34[3]
para+0.233.98[3]
-H-0.004.60[4]
-CH₃ortho-4.39[3]
meta-0.074.69[3]
para-0.175.12[3]
-OCH₃para-0.275.34[4]
-NH₂ortho-4.47[3]
meta-0.164.88[3]
para-0.666.08[3]
Reactivity in Acylation and Diazotization

The electronic and steric effects of substituents also manifest in the rates of chemical reactions. The tables below provide a comparative look at the relative reactivity of substituted anilines in acylation and diazotization reactions.

Table 2: Relative Rates of Acylation of Substituted Anilines

Substituent (Position)Relative Rate Constant (k_rel)
2,6-di-tert-butylanilineExtremely slow
2,6-diisopropylaniline~0.0001[2]
2,6-dimethylaniline~0.001[2]
2-methylaniline~0.1[2]
Aniline1[2]

Table 3: Relative Rates of Diazotization of Para-Substituted Anilines

Substituent (para-)Relative Rate Constant (k_rel)
-NO₂0.0056
-Cl0.28
-H1
-CH₃3.4
-OCH₃9.1

Experimental Protocols

To facilitate the replication and extension of the findings discussed, detailed experimental protocols for key kinetic experiments are provided below.

Protocol 1: Kinetic Analysis of Substituted Aniline Acylation via UV-Vis Spectroscopy

This protocol describes the determination of the rate constant for the acylation of a substituted aniline with acetic anhydride by monitoring the reaction progress using UV-Visible spectrophotometry.

Materials:

  • Substituted aniline

  • Acetic anhydride

  • Aprotic solvent (e.g., acetonitrile, HPLC grade)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted aniline (e.g., 0.01 M) in the chosen aprotic solvent.

    • Prepare a stock solution of acetic anhydride (e.g., 0.1 M) in the same solvent.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis absorption spectra of the substituted aniline and the expected N-acetylated product.

    • Identify a wavelength where the absorbance of the product is significant and the absorbance of the reactant is minimal, or vice versa. This will be the analytical wavelength for monitoring the reaction.

  • Kinetic Run:

    • Set the spectrophotometer to kinetics mode and the temperature to the desired value (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the substituted aniline stock solution and dilute with the solvent to a final volume of 2.9 mL.

    • Place the cuvette in the temperature-controlled holder and allow it to equilibrate.

    • Initiate the reaction by rapidly adding 0.1 mL of the acetic anhydride stock solution to the cuvette.

    • Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time. Collect data for a period sufficient to observe a significant change in absorbance.

  • Data Analysis:

    • Assuming pseudo-first-order conditions (a large excess of acetic anhydride), plot the natural logarithm of the change in absorbance versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of acetic anhydride.

Protocol 2: Kinetic Analysis of Substituted Aniline Diazotization via Stopped-Flow Spectroscopy

This protocol details the measurement of the rate of diazotization of a substituted aniline with nitrous acid using a stopped-flow spectrophotometer, a technique suitable for fast reactions.

Materials:

  • Substituted aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stopped-flow spectrophotometer

  • Syringes for the stopped-flow apparatus

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A: Dissolve the substituted aniline in a solution of hydrochloric acid (e.g., 1 M).

    • Solution B: Prepare a fresh solution of sodium nitrite in deionized water. The concentration should be chosen to be in excess relative to the aniline after mixing.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to monitor the reaction at a wavelength where either the diazonium salt product absorbs or one of the reactants disappears. The formation of the diazonium salt can often be monitored in the UV region.

    • Equilibrate the instrument and the reactant solutions to the desired temperature (typically 0-5 °C for diazotization).

  • Kinetic Measurement:

    • Load the two reactant solutions into the separate syringes of the stopped-flow instrument.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • The instrument will automatically record the change in absorbance over time, typically on a millisecond to second timescale.

  • Data Analysis:

    • The kinetic data (absorbance vs. time) can be fitted to an appropriate rate equation (often pseudo-first-order if one reactant is in large excess) to determine the rate constant for the reaction.

Mechanistic Insights and Visualizations

The electronic and steric effects of substituents exert their influence by altering the energy of the transition state of the rate-determining step of a reaction.

Acylation of Anilines

The acylation of an aniline with an agent like acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the aniline's nitrogen atom attacks one of the carbonyl carbons of the acetic anhydride.

  • Electronic Effects: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, accelerating the rate of attack on the electrophilic carbonyl carbon. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. This is reflected in the Hammett plot, which typically shows a negative rho (ρ) value, indicating that the reaction is favored by electron-donating substituents. For the acylation of anilines, a rho value of approximately -1.4 has been reported, signifying a moderate sensitivity to electronic effects.[4]

  • Steric Effects: Bulky substituents on the ortho positions of the aniline sterically hinder the approach of the nitrogen nucleophile to the carbonyl carbon of the acylating agent, thus decreasing the reaction rate.

Acylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Aniline Substituted Aniline TS Tetrahedral Intermediate (Rate-Determining Step) Aniline->TS Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->TS Acetanilide N-Arylacetamide TS->Acetanilide Collapse of Intermediate AceticAcid Acetic Acid TS->AceticAcid Diazotization_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Aniline Substituted Aniline NNitrosoamine N-Nitrosoamine Aniline->NNitrosoamine Nucleophilic Attack NitrousAcid Nitrous Acid (from NaNO2 + H+) Nitrosonium Nitrosonium Ion (NO+) NitrousAcid->Nitrosonium Protonation & Dehydration Nitrosonium->NNitrosoamine Diazonium Arenediazonium Ion NNitrosoamine->Diazonium Tautomerization & Dehydration

References

A Comparative Guide to the X-ray Crystal Structures of Substituted Bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of selected substituted bromoaniline derivatives. Due to the limited availability of public crystallographic data for 3-Bromo-5-fluoro-4-methoxyaniline, this guide presents a broader comparison of related bromoaniline compounds to elucidate the impact of substitution on their solid-state architecture. The information herein is intended to support research and development in medicinal chemistry and materials science where understanding molecular conformation and crystal packing is crucial.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for two exemplary substituted bromoaniline derivatives, offering a direct comparison of their solid-state structures.

ParameterDerivative 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)anilineDerivative 2: 4-bromo-N-(4-bromobenzylidene)aniline (Form II)
Chemical Formula C₁₅H₈BrF₆NC₁₃H₉Br₂N
Molecular Weight 396.13 g/mol 351.03 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPccn
Unit Cell Dimensions a = 7.5312(3) Å, b = 9.3891(4) Å, c = 20.2869(8) Åa = 22.083(4) Å, b = 6.046(1) Å, c = 9.774(2) Å
α, β, γ (°) 90, 95.833(2), 9090, 90, 90
Volume (ų) 1427.73(10)1305.9(4)
Z 44
Density (calculated) 1.844 Mg/m³1.786 Mg/m³
Key Bond Length (C=N) ~1.27 Å1.243(7) Å[1]
Torsion Angle (C-N=C-C) -177.6° to -179.3°Not reported
Dihedral Angle between rings 49.61(5)°Not applicable (molecule is disordered about an inversion center)[1]

Experimental Protocols

Synthesis and Crystallization

Derivative 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline

This compound was synthesized via a condensation reaction between 2-bromobenzaldehyde and 3,5-bis(trifluoromethyl)aniline.[2] Anhydrous magnesium sulfate was utilized as a dehydrating agent. The product was purified by recrystallization from hexanes. Single crystals suitable for X-ray diffraction were obtained by slow cooling of a concentrated solution in warm hexanes to 243 K over 96 hours.[2]

Derivative 2: 4-bromo-N-(4-bromobenzylidene)aniline

The synthesis of this derivative involved the condensation of 4-bromobenzaldehyde with 4-bromoaniline in an equimolar ratio.[3] The reactants were dissolved in ethanol and refluxed for 6 hours. The resulting precipitate was purified by repeated recrystallization from ethanol. Colorless single crystals were grown at room temperature by the slow evaporation of a solution in either ethanol or a 1:1 mixture of methanol and chloroform.[3]

X-ray Data Collection and Structure Refinement

For both derivatives, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams illustrate the general workflow for the synthesis and structural analysis of the compared derivatives and the key intermolecular interactions that govern their crystal packing.

experimental_workflow Experimental Workflow for Substituted Bromoanilines cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Reactants Substituted Benzaldehyde + Substituted Aniline Reaction Condensation Reaction (Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Recrystallization Reaction->Purification Crystallization Slow Evaporation or Cooling Purification->Crystallization SingleCrystal Single Crystal Formation Crystallization->SingleCrystal XRD X-ray Diffraction SingleCrystal->XRD Data Structure Solution and Refinement XRD->Data Results Crystallographic Data Data->Results intermolecular_interactions Key Intermolecular Interactions in Crystal Packing cluster_interactions Interaction Types Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 C-H...π Molecule3 Molecule C Molecule1->Molecule3 π...π Stacking Molecule2->Molecule3 Halogen...Halogen CH_Pi C-H...π Interactions Halogen Halogen...Halogen Interactions Pi_Pi π...π Stacking

References

A Comparative Guide to N-Acylated Derivatives of 3-Bromo-5-fluoro-4-methoxyaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of N-acylated derivatives of 3-Bromo-5-fluoro-4-methoxyaniline, key intermediates in the synthesis of novel pharmaceutical compounds. Due to the limited availability of direct experimental data for these specific derivatives, this document presents a combination of known data for the parent aniline and predicted data for its N-acylated forms, based on established chemical principles and spectral data from closely related compounds. This guide also offers a comparison with alternative substituted anilines to aid in the selection of building blocks for drug discovery programs.

Overview of this compound and its N-Acylated Derivatives

This compound is a substituted aniline that serves as a versatile starting material in medicinal chemistry. The presence of bromine, fluorine, and methoxy substituents on the aromatic ring offers multiple points for synthetic modification and can significantly influence the physicochemical and biological properties of the final compounds. N-acylation is a common and straightforward derivatization of the aniline amino group, allowing for the introduction of various acyl moieties (e.g., acetyl, benzoyl, propanoyl) to modulate properties such as solubility, stability, and receptor-binding interactions.

Synthesis of N-Acylated Derivatives

The synthesis of N-acylated derivatives of this compound can be readily achieved through standard acylation procedures. A general workflow is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Acylating Agent Acylating Agent Acylating Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification N-Acylated Derivative N-Acylated Derivative Purification->N-Acylated Derivative

Caption: General workflow for the N-acylation of this compound.

Physicochemical and Spectral Characterization

The following tables summarize the known properties of the starting material and the predicted properties of its N-acetyl, N-benzoyl, and N-propanoyl derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compoundC₇H₇BrFNO220.0470-732.3
N-Acetyl-3-bromo-5-fluoro-4-methoxyanilineC₉H₉BrFNO₂262.08Predicted: 140-1452.1
N-Benzoyl-3-bromo-5-fluoro-4-methoxyanilineC₁₄H₁₁BrFNO₂324.15Predicted: 160-1653.5
N-Propanoyl-3-bromo-5-fluoro-4-methoxyanilineC₁₀H₁₁BrFNO₂276.10Predicted: 130-1352.5

Table 2: Predicted Spectral Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
N-Acetyl-3-bromo-5-fluoro-4-methoxyaniline 7.5-7.8 (m, 2H, Ar-H), 7.2 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃)168 (C=O), 155 (C-F), 145 (C-O), 130, 125, 115 (Ar-C), 110 (C-Br), 56 (OCH₃), 24 (COCH₃)3280 (N-H), 1670 (C=O), 1540 (N-H bend), 1250 (C-O), 1050 (C-F)[M]⁺ 261/263 (1:1)
N-Benzoyl-3-bromo-5-fluoro-4-methoxyaniline 8.0 (br s, 1H, NH), 7.4-7.9 (m, 7H, Ar-H), 3.9 (s, 3H, OCH₃)165 (C=O), 155 (C-F), 145 (C-O), 135, 132, 129, 127, 125, 115 (Ar-C), 110 (C-Br), 56 (OCH₃)3300 (N-H), 1660 (C=O), 1530 (N-H bend), 1250 (C-O), 1050 (C-F)[M]⁺ 323/325 (1:1)
N-Propanoyl-3-bromo-5-fluoro-4-methoxyaniline 7.5-7.8 (m, 2H, Ar-H), 7.2 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 2.4 (q, 2H, COCH₂), 1.2 (t, 3H, CH₃)172 (C=O), 155 (C-F), 145 (C-O), 130, 125, 115 (Ar-C), 110 (C-Br), 56 (OCH₃), 30 (COCH₂), 10 (CH₃)3280 (N-H), 1675 (C=O), 1540 (N-H bend), 1250 (C-O), 1050 (C-F)[M]⁺ 275/277 (1:1)

Comparison with Alternative Scaffolds

In drug discovery, the choice of a central scaffold is critical. The following table compares the N-acetyl derivative of this compound with other substituted anilides that could be considered as alternatives.

Table 3: Comparison with Alternative N-Acylated Anilines

FeatureN-Acetyl-3-bromo-5-fluoro-4-methoxyanilineN-Acetyl-4-bromo-2-fluoroanilineN-Acetyl-4-chloro-3-(trifluoromethyl)aniline
Structure Contains Br, F, and OCH₃Contains Br and FContains Cl and CF₃
Predicted Reactivity Amide bond formation. Halogen atoms allow for cross-coupling reactions. Methoxy group can be a metabolic site.Amide bond formation. Halogen atoms allow for cross-coupling reactions.Amide bond formation. Halogen and trifluoromethyl groups influence electronic properties.
Potential Biological Profile The combination of substituents may offer a unique profile. Halogenation is often linked to enhanced binding affinity and metabolic stability.Halogenation pattern can influence binding and physicochemical properties differently.The trifluoromethyl group is a strong electron-withdrawing group and can significantly impact acidity, lipophilicity, and metabolic stability.
Synthetic Accessibility Starting material is commercially available. Acylation is a high-yielding reaction.Starting material is commercially available. Acylation is straightforward.Starting material is commercially available. Acylation is straightforward.

Potential Biological Activities

While no specific biological activity data has been reported for the N-acylated derivatives of this compound, the structural motifs present suggest potential for a range of activities. Halogenated anilides have been investigated for various therapeutic applications.

Biological_Activities cluster_potential Potential Biological Activities N-Acylated_Derivatives N-Acylated Derivatives of This compound Antimicrobial Antimicrobial N-Acylated_Derivatives->Antimicrobial Halogenated anilide motif Anticancer Anticancer N-Acylated_Derivatives->Anticancer Substituted aniline scaffold Enzyme_Inhibition Enzyme_Inhibition N-Acylated_Derivatives->Enzyme_Inhibition Potential for specific binding CNS_Activity CNS_Activity N-Acylated_Derivatives->CNS_Activity Lipophilicity and ability to cross BBB

Caption: Potential biological activities of the target compounds based on their structural features.

The presence of bromine and fluorine can enhance membrane permeability and binding affinity to biological targets. The methoxy group can be involved in hydrogen bonding and may be a site for metabolism. Further screening of these compounds in relevant biological assays is warranted to explore their therapeutic potential.

Experimental Protocols

General Procedure for N-Acylation:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the corresponding acylating agent (acyl chloride or anhydride, 1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Infrared (IR) Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization (ESI) or electron impact (EI) source. The characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) should be observed.

  • Melting Point: Melting points should be determined using a calibrated melting point apparatus.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Disclaimer: The quantitative data presented for the N-acylated derivatives of this compound are predicted values based on chemical theory and data from analogous compounds. Experimental verification is required to confirm these properties.

Comparative study of palladium catalysts for cross-coupling with substituted bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Substituted Bromoanilines

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable precision. This guide offers an objective comparison of various palladium catalysts for cross-coupling reactions with substituted bromoanilines, supported by experimental data to inform catalyst selection and optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Substituted anilines are crucial building blocks in the synthesis of pharmaceuticals and advanced materials. Palladium catalysts facilitate several key transformations with bromoanilines, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The choice of catalyst, ligand, base, and solvent system is critical to the success of these reactions, influencing yield, reaction time, and functional group tolerance. The reactivity of the bromoaniline substrate is also heavily influenced by the position and electronic nature of its substituents.

Comparative Performance of Palladium Catalysts

The following sections provide a comparative overview of palladium catalyst performance in the most common cross-coupling reactions involving substituted bromoanilines. The data is compiled from various sources to offer a broad perspective on catalyst efficacy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with challenging substrates like ortho-substituted bromoanilines.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Substituted Bromoanilines

Bromoaniline SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycleCs₂CO₃2-MeTHF801891[1]
2-Bromo-4-fluoroanilineBenzylboronic acid pinacol esterCataCXium A palladacycleCs₂CO₃2-MeTHF801880[1]
2-Bromo-5-methoxycarbonylanilineBenzylboronic acid pinacol esterCataCXium A palladacycleCs₂CO₃2-MeTHF801885[1]
4-Bromo-2-methylaniline4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O901240 (disubstituted)[2]
4-Bromo-2-methylaniline4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O901246 (disubstituted)[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. The ligand plays a critical role in the efficiency of this reaction, with bulky, electron-rich phosphine ligands often showing superior performance.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Substituted Bromoanilines

Bromoaniline SubstrateAmine Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromobenzene (general)Diphenylamine[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1002496[4]
Bromobenzene (general)Phenoxazine[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene10024>99[4]
Bromobenzene (general)Carbazole[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1002492[4]
Bromobenzene (general)Diphenylamine[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene1002496[4]
4-Bromo-2,6-bis(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001895[5]
4-Bromo-2,6-bis(trifluoromethyl)pyridineN-MethylanilinePd₂(dba)₃ / XPhosNaOtBuToluene1001888[5]
Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Table 3: Comparison of Palladium Catalysts for the Heck Coupling of Substituted Bromoanilines

Bromoaniline SubstrateAlkene Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ / Ligand 1a-fK₂CO₃H₂O1202495[6]
4-BromoanisoleStyrenePd(OAc)₂ / Ligand 1a-fK₂CO₃H₂O1202492[6]
4-BromotolueneStyrenePd(OAc)₂ / Ligand 1a-fK₂CO₃H₂O1202488[6]
2-Bromo-4-fluorophenolStyrenePd₂(dba)₃ / DTBNpPDIPEADMF8024-[7]

Ligand 1a-f refers to novel 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts as carbene precursors.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, and it is a fundamental tool for the synthesis of substituted alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Table 4: Comparison of Palladium Catalysts for the Sonogashira Coupling of Substituted Bromoanilines

Bromoaniline SubstrateAlkyne Coupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Bromides (general)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene80695[8]
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ DVB----Low[9]
o-Iodoanilines (general)Terminal Alkynes(PPh₃)₂CuBH₄DBU-12024>99[10]
Aryl Bromides (general)Terminal Alkynes(NHC)-Pd / (NHC)-Cu----High[11]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and optimization. Below are generalized procedures for the key cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add the substituted bromoaniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv). Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a specified pre-catalyst, 1-5 mol%). Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Toluene, 2-MeTHF, or a mixture with water). Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2][7]

General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, charge a reaction flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.). Add the degassed solvent (e.g., toluene or dioxane). Stir the mixture at room temperature for a few minutes, then add the substituted bromoaniline (1.0 equiv) and the amine (1.1-1.5 equiv). Heat the reaction mixture to the specified temperature and stir for the indicated time. After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[4][12]

General Procedure for Heck Coupling

In a reaction vessel, combine the substituted bromoaniline (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and any ligand if required. Add the base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 equiv) and the solvent (e.g., DMF or H₂O). Add the alkene (1.1-1.5 equiv). Seal the vessel and heat the mixture at the specified temperature for the indicated time. After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[6]

General Procedure for Sonogashira Coupling

To a solution of the substituted bromoaniline (1.0 equiv) in a suitable solvent (e.g., toluene or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the base (e.g., Et₃N or DBU). Add the terminal alkyne (1.1-1.5 equiv). Degas the reaction mixture and stir under an inert atmosphere at the specified temperature. Monitor the reaction by TLC. After completion, filter the reaction mixture, wash with a suitable solvent, and concentrate the filtrate. The residue can be purified by column chromatography.[8]

Visualizing Reaction Pathways and Workflows

To further aid in understanding the processes involved, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation or Amine Coordination/ Deprotonation (Nu-M) Ar-Nu Coupled Product Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-X Aryl Halide Nu-M Nucleophile

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Nucleophile, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-5-fluoro-4-methoxyaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Safety Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-5-fluoro-4-methoxyaniline, the following table summarizes the likely hazards and necessary precautions based on analogous chemical structures. It is imperative to handle this compound with the assumption that it possesses similar toxicological properties.

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity Harmful if swallowed, toxic in contact with skin or if inhaled.[1]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or with a fume hood.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Avoid contact with skin. In case of contact, wash immediately with plenty of water.[2][4]
Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[2][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][5]Avoid release to the environment. Prevent entry into drains and waterways.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol outlines the necessary steps for its proper disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

  • Ventilation: All handling and disposal preparation should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, carefully sweep up the solid material.[2][4]

  • Avoid generating dust.

  • Place the spilled material into a suitable, labeled, and closed container for disposal.[2][4]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Do not allow the substance to enter drains or waterways.[1][5]

3. Waste Collection and Storage:

  • Collect all waste material (including contaminated PPE and cleaning materials) in a designated, properly labeled hazardous waste container.

  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Label the waste container clearly as "Hazardous Waste" and include the chemical name: "this compound".

4. Final Disposal:

  • Disposal of this chemical waste must be carried out by a licensed and approved waste disposal company.[1][2][4][5]

  • It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2]

  • This compound is likely to be classified as a toxic solid for transportation (UN2811, Hazard Class 6.1).[4][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Step 2a: Contain and Clean Spill (Sweep, containerize, decontaminate) spill->cleanup Yes collect Step 2b: Collect Waste Material spill->collect No cleanup->collect container Step 3: Secure in Labeled Hazardous Waste Container collect->container storage Step 4: Store in Designated Cool, Dry, Ventilated Area container->storage disposal Step 5: Arrange for Licensed Waste Disposal storage->disposal end End: Proper Disposal Complete disposal->end

References

Navigating the Safe Handling of 3-Bromo-5-fluoro-4-methoxyaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-faceted Defense

Given the anticipated hazards of 3-Bromo-5-fluoro-4-methoxyaniline, including potential toxicity, skin and eye irritation, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or equivalent (e.g., EN 166)Protects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber. Inspect before use.Prevents direct skin contact with the chemical. Aromatic amines can be absorbed through the skin. For extended contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton, fully buttoned.Protects skin and personal clothing from contamination.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection NIOSH-approved RespiratorWith appropriate cartridges for organic vapors and particulates.Required when engineering controls are insufficient, when handling outside of a fume hood, or if dusts/aerosols are generated.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is crucial for the safe handling of this compound. Adherence to the following protocol will minimize exposure risk.

1. Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.

2. Standard Operating Procedures:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available, in good condition, and donned correctly before handling the compound.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Use anti-static weigh paper or a tared container to weigh the solid compound.

    • Handle with care to avoid generating dust. Use a spatula for transfers.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.

    • Keep the container capped when not in use.

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

3. Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal Plan: Responsible Waste Management

Chemical waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

2. Disposal Procedure:

  • All chemical waste must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain or in regular trash.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 3-Bromo-5-fluoro- 4-methoxyaniline hazards Identify Potential Hazards: - Skin/Eye Irritation - Toxicity (Inhalation/Ingestion/Dermal) - Sensitization start->hazards eye_face Eye/Face Protection: - Safety Goggles (ANSI Z87.1) - Face Shield (if splash risk) hazards->eye_face hand Hand Protection: - Chemical-Resistant Gloves (Nitrile, Neoprene, Butyl Rubber) hazards->hand body Body Protection: - Lab Coat (Flame-Resistant) - Full-Length Pants - Closed-Toe Shoes hazards->body respiratory Respiratory Protection: - NIOSH-approved Respirator (if dust/aerosol risk) hazards->respiratory check All Recommended PPE Available and Worn? eye_face->check hand->check body->check respiratory->check handle Proceed with Handling stop STOP: Re-evaluate Procedure check->handle Yes check->stop No

Caption: PPE Selection Workflow for Handling this compound.

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